molecular formula C8H8O3 B3333578 p-Anisic acid-13C6 CAS No. 1173022-97-3

p-Anisic acid-13C6

Katalognummer: B3333578
CAS-Nummer: 1173022-97-3
Molekulargewicht: 158.10 g/mol
InChI-Schlüssel: ZEYHEAKUIGZSGI-WBJZHHNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

P-Anisic acid-13C6 is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 158.10 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methoxybenzoic acid-[13C6] is 158.06747313 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,7+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYHEAKUIGZSGI-WBJZHHNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745853
Record name 4-Methoxy(~13~C_6_)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50745853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173022-97-3
Record name 4-Methoxybenzoic-1,2,3,4,5,6-13C6 acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy(~13~C_6_)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-97-3
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Foundational & Exploratory

p-Anisic Acid-13C6 in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of p-Anisic acid-13C6 in the research sphere. The stable isotope-labeled version of p-Anisic acid, a naturally occurring antiseptic compound, serves as a powerful tool in analytical and metabolic studies. Its primary roles are as an internal standard for precise quantification in mass spectrometry-based analyses and as a metabolic tracer to elucidate biochemical pathways.

Core Applications of this compound

This compound, in which the six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, is chemically identical to its unlabeled counterpart but possesses a distinct mass. This property makes it an invaluable asset in two major research domains:

  • Internal Standard in Quantitative Analysis: In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), this compound is used as an internal standard.[1] It is added in a known amount to samples to correct for variations in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of the unlabeled p-Anisic acid or similar analytes.

  • Metabolic Tracer: The ¹³C label allows researchers to track the metabolic fate of p-Anisic acid within a biological system.[1] By introducing this compound, scientists can follow its absorption, distribution, metabolism, and excretion (ADME), providing insights into the biotransformation pathways of aromatic carboxylic acids and xenobiotics.

This compound as an Internal Standard

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry. They co-elute with the analyte of interest and exhibit identical ionization efficiency, thus effectively compensating for matrix effects and variations during sample processing.

Experimental Workflow: Quantitative Analysis using LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of an analyte using a ¹³C-labeled internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Spike with known amount of this compound sample->add_is extract Analyte Extraction (e.g., LLE, SPE) add_is->extract concentrate Evaporation & Reconstitution extract->concentrate lc LC Separation concentrate->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Quantify against Calibration Curve ratio->curve result Final Concentration curve->result

Figure 1. Workflow for quantitative analysis using a ¹³C-labeled internal standard.
Representative Quantitative Data

ParameterTypical ValueDescription
Linearity (r²) > 0.99Indicates a strong correlation between concentration and instrument response over a defined range.
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%CV) < 15%The coefficient of variation for measurements made within the same day.
Inter-day Precision (%CV) < 15%The coefficient of variation for measurements made on different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Matrix Effect (%) 80 - 120%The effect of co-eluting substances from the sample matrix on the ionization of the analyte.
Detailed Experimental Protocol: Quantification of an Aromatic Acid

This protocol provides a representative method for the quantification of an aromatic carboxylic acid in a biological matrix using a ¹³C-labeled internal standard.

1. Materials and Reagents:

  • Biological matrix (e.g., human plasma)

  • Analyte of interest (e.g., p-Anisic acid)

  • Internal Standard (e.g., this compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in 50% ACN).

  • Vortex for 30 seconds.

  • Add 400 µL of acidified ACN (0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for SPE cleanup or direct injection.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of the analyte in the samples from the calibration curve.

This compound as a Metabolic Tracer

When introduced into a biological system, this compound can be metabolized, and the ¹³C label will be incorporated into its metabolites. By analyzing the mass shifts in the resulting products, researchers can trace the metabolic pathways. This is particularly useful for studying the metabolism of xenobiotics and understanding how the body processes foreign compounds.

Potential Metabolic Pathway of p-Anisic Acid

The following diagram illustrates a hypothetical metabolic pathway for p-Anisic acid, which could be traced using this compound. The primary metabolic routes for such compounds often involve O-demethylation followed by conjugation reactions.

pathway pAnisic This compound demethylated 4-Hydroxybenzoic acid-13C6 pAnisic->demethylated O-demethylation (CYP450) glucuronide 4-Hydroxybenzoic acid-13C6 glucuronide demethylated->glucuronide Glucuronidation (UGT) sulfate 4-Hydroxybenzoic acid-13C6 sulfate demethylated->sulfate Sulfation (SULT) excretion Excretion glucuronide->excretion sulfate->excretion

Figure 2. A potential metabolic pathway of p-Anisic acid.
Representative Metabolic Tracer Data

The table below presents hypothetical data from a cell culture experiment where cells were incubated with this compound. The data shows the percentage of the labeled compound and its potential metabolites detected after a specific incubation period.

CompoundIsotopic Label% of Total Detected Labeled Species
p-Anisic acid ¹³C₆65%
4-Hydroxybenzoic acid ¹³C₆25%
4-Hydroxybenzoic acid glucuronide ¹³C₆8%
4-Hydroxybenzoic acid sulfate ¹³C₆2%
Detailed Experimental Protocol: In Vitro Metabolic Study

This protocol outlines a general procedure for investigating the metabolism of a ¹³C-labeled compound in a cell culture system, such as primary hepatocytes.

1. Materials and Reagents:

  • Hepatocyte cell culture

  • Culture medium (e.g., Williams' Medium E)

  • This compound

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

2. Cell Culture and Dosing:

  • Plate hepatocytes in collagen-coated plates and allow them to attach overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in the culture medium to the final desired concentration (e.g., 10 µM).

  • Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.

3. Sample Collection and Extraction:

  • At the end of the incubation, collect the cell culture medium.

  • To 100 µL of the medium, add 300 µL of ice-cold methanol to precipitate proteins and quench metabolism.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol for LC-MS analysis.

4. LC-MS Analysis for Metabolite Identification:

  • LC System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • LC Conditions: Similar to the quantitative analysis protocol, but with a gradient optimized for separating potential metabolites.

  • MS Analysis: Perform full-scan MS to detect potential metabolites with the expected mass shift due to the ¹³C₆ label. Follow up with tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

5. Data Analysis:

  • Extract ion chromatograms for the parent compound (this compound) and its expected metabolites based on their predicted exact masses.

  • Compare the retention times and fragmentation patterns with authentic standards if available.

  • Calculate the relative abundance of each metabolite to estimate the extent of metabolism.

Conclusion

This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its application as an internal standard ensures the accuracy and reliability of quantitative data in analytical chemistry. As a metabolic tracer, it provides a means to investigate the complex biotransformation pathways of aromatic compounds, contributing to a deeper understanding of drug metabolism and xenobiotic disposition. The methodologies and data presented in this guide, while based on analogous compounds in some instances due to the limited specific published data for this compound, provide a solid foundation for designing and executing robust scientific studies.

References

Technical Guide: Physical and Experimental Properties of 13C6-Labeled p-Anisic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 13C6-labeled p-Anisic acid, a stable isotope-labeled compound crucial for a variety of research applications. This document details its physical characteristics, experimental protocols for property determination, and its application in quantitative analysis workflows.

Core Physical Properties

13C6-labeled p-Anisic acid is a derivative of p-Anisic acid where the six carbon atoms in the benzene ring have been replaced with the stable isotope carbon-13. This isotopic labeling makes it an ideal internal standard or tracer for quantitative studies using mass spectrometry and NMR.[1] While specific experimental data for the labeled compound is not widely published, its physical properties are expected to be nearly identical to its unlabeled counterpart.

Table 1: Physical Properties of p-Anisic Acid and 13C6-labeled p-Anisic Acid

PropertyUnlabeled p-Anisic Acid13C6-labeled p-Anisic Acid
Molecular Formula C₈H₈O₃[2]C₂¹³C₆H₈O₃[3]
Molecular Weight 152.15 g/mol [2]158.10 g/mol [3]
Melting Point 182-185 °C[4]Expected to be very similar to unlabeled p-Anisic acid.
Boiling Point 275-280 °C[2]Expected to be very similar to unlabeled p-Anisic acid.
Appearance White crystalline solid[5][6]White crystalline solid.
Solubility in Water Sparingly soluble (1 part in 2500 parts water)[2][5]Expected to be very similar to unlabeled p-Anisic acid.
Solubility in Organic Solvents Highly soluble in alcohols, ether, and ethyl acetate.[5]Expected to be highly soluble in alcohols, ether, and ethyl acetate.
CAS Number 100-09-4[2]1173022-97-3[1]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[7]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline 13C6-labeled p-Anisic acid is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For high accuracy, a slow heating rate (1-2 °C per minute) is used near the expected melting point.

Solubility Determination

Solubility is a key parameter influencing a compound's behavior in various applications, including drug formulation and biological assays.

Methodology: Shake-Flask Method

  • Equilibrium Saturation: An excess amount of 13C6-labeled p-Anisic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved 13C6-labeled p-Anisic acid in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as mg/mL or mol/L.

Application in Quantitative Analysis: LC-MS Workflow

13C6-labeled p-Anisic acid is frequently utilized as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate quantification of unlabeled p-Anisic acid in complex biological matrices.[1] The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

Below is a generalized workflow for a typical quantitative LC-MS analysis using a stable isotope-labeled internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of 13C6-p-Anisic Acid (Internal Standard) Sample->Add_IS Extraction Analyte Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Generalized workflow for quantitative analysis using LC-MS with a stable isotope-labeled internal standard.

This workflow illustrates the key stages from sample preparation through to data analysis, highlighting the critical role of the 13C6-labeled internal standard in achieving accurate and reliable quantification.

References

p-Anisic Acid-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of p-Anisic acid-13C6, a stable isotope-labeled form of p-Anisic acid, for researchers, scientists, and professionals in drug development. This document details its chemical properties, biological activities, and applications, with a focus on its use as an internal standard for quantitative analysis. Detailed experimental protocols, quantitative data summaries, and diagrams of relevant biological pathways and experimental workflows are provided to facilitate its practical application in a laboratory setting.

Introduction

p-Anisic acid (4-methoxybenzoic acid) is a naturally occurring compound found in anise and other plants, known for its antiseptic, antimicrobial, and anti-inflammatory properties.[1][2] Its stable isotope-labeled counterpart, this compound, serves as an invaluable tool in analytical and research applications, particularly as a tracer and an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[3][4] The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling precise and accurate quantification of the unlabeled p-Anisic acid in complex biological matrices.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1173022-97-3--INVALID-LINK--
Molecular Formula C₂¹³C₆H₈O₃--INVALID-LINK--
Molecular Weight 158.10 g/mol --INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Solubility Insoluble in water; highly soluble in alcohols, ether, and ethyl acetate--INVALID-LINK--

Biological Activities and Mechanisms of Action

p-Anisic acid exhibits a range of biological activities. While research on the biological effects of this compound itself is limited, the biological activities of the unlabeled compound are well-documented and are summarized below. This compound is primarily used to trace and quantify these activities.

Antimicrobial Activity

p-Anisic acid is effective against various bacteria, yeasts, and molds, making it a useful preservative in cosmetics and personal care products.[5][6] Its mechanism of action involves penetrating the microbial cell membrane, leading to a decrease in the intracellular pH, which ultimately results in cell death.[6]

Tyrosinase Inhibition

p-Anisic acid acts as a noncompetitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.[4][7] This inhibitory action makes it a compound of interest for applications in treating hyperpigmentation.[8]

Anti-inflammatory and Antihemorrhagic Activity

The compound has demonstrated anti-inflammatory properties. It is suggested to inhibit the arachidonic acid receptor signaling pathway, which is involved in inflammation.[9] Additionally, it exhibits antihemorrhagic effects by inhibiting platelet aggregation and the coagulation pathway.[9]

Antidiabetic Properties

Studies have shown that p-Anisic acid can modulate insulin secretion and calcium mobilization in pancreatic cells, suggesting potential antidiabetic activity.[9] Conjugates of p-Anisic acid with lysophosphatidylcholine have been shown to induce glucose-stimulated insulin secretion (GSIS).[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of p-Anisic acid.

Table 1: Inhibitory Concentrations of p-Anisic Acid

ActivityMetricValueReference
Tyrosinase InhibitionIC₅₀0.60 mM[7]
Tyrosinase InhibitionKᵢ0.603 mM[7]

Table 2: Effective Concentrations of p-Anisic Acid in Biological Models

ActivityModelEffective ConcentrationReference
Anxiolytic EffectsMice (oral, single dose)10-30 mg/kg--INVALID-LINK--
Antidiabetic EffectsSTZ-HFD induced T2DM rats (oral, daily)25-100 mg/kg--INVALID-LINK--

Experimental Protocols

Protocol for Tyrosinase Inhibition Assay

This protocol is adapted from studies on the tyrosinase inhibitory activity of p-Anisic acid.[4][7][8][11]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • p-Anisic acid

  • Phosphate buffer (0.25 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of p-Anisic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the p-Anisic acid solution. For the control, add 20 µL of DMSO.

  • Add 50 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

  • To initiate the reaction, add 30 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction (slope) for each concentration.

  • The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100

  • The IC₅₀ value can be determined by plotting the percent inhibition against the concentration of p-Anisic acid.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of p-Anisic acid against a target microorganism.[12][13][14]

Materials:

  • p-Anisic acid

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Target microorganism culture

  • 96-well microplate

  • Sterile saline or broth

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Prepare a stock solution of p-Anisic acid in a suitable solvent.

  • Perform serial two-fold dilutions of the p-Anisic acid stock solution in the broth medium in a 96-well plate.

  • Prepare an inoculum of the target microorganism by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microplate with the diluted bacterial suspension. Include a positive control (microorganism with no p-Anisic acid) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • The MIC is determined as the lowest concentration of p-Anisic acid that shows no visible growth.

Signaling Pathways and Experimental Workflows

Proposed Interaction with the Arachidonic Acid Pathway

p-Anisic acid's anti-inflammatory effects are suggested to be mediated through the inhibition of the arachidonic acid pathway.[9] This pathway is crucial for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[2][15]

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Cyclooxygenase Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->Cyclooxygenase Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase PLA2 Phospholipase A2 p_Anisic_Acid p-Anisic Acid (Proposed Inhibition) p_Anisic_Acid->Arachidonic_Acid Prostaglandins Prostaglandins Cyclooxygenase->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Leukotrienes->Inflammation

Caption: Proposed inhibition of the arachidonic acid pathway by p-Anisic acid.

Involvement in Insulin Secretion Signaling

p-Anisic acid and its derivatives have been shown to modulate glucose-stimulated insulin secretion (GSIS).[9][10] The insulin signaling pathway is a complex cascade that ultimately leads to glucose uptake by cells.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake p_Anisic_Acid p-Anisic Acid (Modulatory Effect) p_Anisic_Acid->IRS Modulates

Caption: Simplified insulin signaling pathway and the potential modulatory role of p-Anisic acid.

Workflow for Quantification using this compound as an Internal Standard

This compound is an ideal internal standard for the accurate quantification of p-Anisic acid in biological samples using LC-MS/MS.[3][4]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis Sample_Collection 1. Collect Biological Sample (e.g., Plasma, Urine) Spiking 2. Spike with known amount of This compound (Internal Standard) Sample_Collection->Spiking Extraction 3. Extract Analytes (e.g., LLE, SPE) Spiking->Extraction LC_Separation 4. Chromatographic Separation (e.g., C18 column) Extraction->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MRM mode) LC_Separation->MS_Detection Peak_Integration 6. Integrate Peak Areas of Analyte and Internal Standard MS_Detection->Peak_Integration Ratio_Calculation 7. Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination 8. Determine Concentration using Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Workflow for quantification of p-Anisic acid using this compound as an internal standard.

Conclusion

This compound is a critical tool for researchers studying the pharmacokinetics, metabolism, and biological activities of p-Anisic acid. Its use as an internal standard ensures high accuracy and precision in quantitative analytical methods. This guide provides essential information and protocols to support the effective application of this compound in research and development.

References

p-Anisic Acid-13C6: A Technical Guide to Isotopic Enrichment and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and stability of p-Anisic acid-13C6. This isotopically labeled compound serves as a critical internal standard and tracer in pharmacokinetic and metabolic studies. Understanding its synthesis, purity, and stability is paramount for generating accurate and reproducible experimental results.

Introduction to this compound

This compound is a stable isotope-labeled derivative of p-Anisic acid (4-methoxybenzoic acid), where the six carbon atoms of the benzene ring have been replaced with the carbon-13 (¹³C) isotope.[1] This labeling results in a mass shift of +6 Da compared to the unlabeled analogue, enabling its use in isotope dilution mass spectrometry for precise quantification.[2] p-Anisic acid itself is a naturally occurring compound found in anise and possesses antiseptic properties.[3][4] The labeled form is primarily utilized as an internal standard in quantitative analyses using techniques such as GC-MS and LC-MS.[2]

Isotopic Enrichment and Chemical Purity

The utility of this compound as an internal standard is directly dependent on its isotopic enrichment and chemical purity. High isotopic enrichment minimizes interference from naturally occurring isotopes, while high chemical purity ensures that the analytical signal is not confounded by impurities.[5]

Table 1: Typical Specifications for this compound

ParameterSpecificationAnalytical Method
Chemical Purity ≥98%High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic Enrichment ≥99 atom % ¹³CMass Spectrometry (MS), NMR Spectroscopy

Note: Specifications may vary by supplier. Researchers should always refer to the Certificate of Analysis provided with the specific lot of material.

Synthesis of this compound

While the precise, proprietary synthesis methods for commercially available this compound are not typically disclosed, a general synthetic pathway can be conceptualized based on established methods for ¹³C-labeling of aromatic rings. One plausible approach involves the use of a ¹³C₆-labeled benzene precursor.

G cluster_0 Synthesis of this compound C6_Benzene [U-13C6]Benzene Friedel_Crafts Friedel-Crafts Alkylation (e.g., with chloromethane) C6_Benzene->Friedel_Crafts Toluene [U-13C6]Toluene Friedel_Crafts->Toluene Oxidation1 Side-chain Oxidation (e.g., KMnO4) Toluene->Oxidation1 Benzoic_Acid [U-13C6]Benzoic Acid Oxidation1->Benzoic_Acid Nitration Nitration (HNO3/H2SO4) Benzoic_Acid->Nitration Nitrobenzoic_Acid 4-Nitro-[U-13C6]Benzoic Acid Nitration->Nitrobenzoic_Acid Reduction Reduction of Nitro Group (e.g., H2/Pd) Nitrobenzoic_Acid->Reduction Aminobenzoic_Acid 4-Amino-[U-13C6]Benzoic Acid Reduction->Aminobenzoic_Acid Diazotization Diazotization (NaNO2/HCl) Aminobenzoic_Acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Hydrolysis Hydrolysis Diazonium_Salt->Hydrolysis Hydroxybenzoic_Acid 4-Hydroxy-[U-13C6]Benzoic Acid Hydrolysis->Hydroxybenzoic_Acid Williamson_Ether Williamson Ether Synthesis (e.g., CH3I) Hydroxybenzoic_Acid->Williamson_Ether p_Anisic_Acid_13C6 This compound Williamson_Ether->p_Anisic_Acid_13C6

A plausible synthetic route for this compound.

Stability and Storage

The stability of this compound is crucial for its use as a reliable analytical standard. Like its unlabeled counterpart, the primary concerns for stability are chemical degradation and potential (though unlikely for ¹³C) isotopic exchange.

Recommended Storage Conditions: For long-term storage, it is recommended to store this compound as a solid at -20°C. Solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at -20°C or -80°C in a suitable aprotic solvent.

Table 2: Factors Affecting Stability of this compound

FactorPotential EffectMitigation Strategy
Temperature Increased temperature can accelerate chemical degradation.Store at recommended low temperatures (-20°C).
Light Exposure to UV light can induce photochemical degradation.Store in amber vials or protect from light.
pH Extreme pH conditions in solution can lead to hydrolysis or other reactions.Maintain solutions at a neutral pH if possible.
Oxidizing Agents Can lead to degradation of the molecule.Avoid contact with strong oxidizing agents.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the isotopic enrichment and stability of this compound.

Protocol for Isotopic Enrichment and Chemical Purity Assessment

Objective: To determine the isotopic enrichment and chemical purity of a sample of this compound.

Methods:

  • High-Performance Liquid Chromatography (HPLC) for Chemical Purity:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV absorbance at 254 nm.

    • Procedure: A known concentration of this compound is dissolved in a suitable solvent and injected into the HPLC. The peak area of the parent compound is compared to the total area of all peaks to determine chemical purity.

  • Mass Spectrometry (MS) for Isotopic Enrichment:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Electrospray ionization (ESI) in negative mode is typically suitable.

    • Procedure: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The relative intensities of the ion corresponding to this compound (m/z ~157 for [M-H]⁻) and any ions corresponding to incompletely labeled species are measured to calculate the isotopic enrichment.

G cluster_1 Workflow for Purity and Enrichment Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Split Dissolve->Split HPLC HPLC-UV Analysis Split->HPLC LCMS LC-MS Analysis Split->LCMS Purity Chemical Purity Data HPLC->Purity Enrichment Isotopic Enrichment Data LCMS->Enrichment

Workflow for assessing chemical purity and isotopic enrichment.
Protocol for Stability Testing

Objective: To evaluate the stability of this compound under various stress conditions.

Methods:

  • Sample Preparation: Prepare multiple aliquots of this compound in both solid form and dissolved in a relevant solvent.

  • Stress Conditions: Expose the aliquots to a range of conditions, including elevated temperature (e.g., 40°C, 60°C), high humidity, and exposure to UV light. A control group should be stored under ideal conditions (-20°C, protected from light).

  • Time Points: Analyze samples at predetermined time points (e.g., 0, 1, 3, 6 months).

  • Analysis: At each time point, analyze the samples for chemical purity using a stability-indicating HPLC method that can separate the parent compound from potential degradation products.

  • Data Evaluation: Compare the purity of the stressed samples to the control samples to determine the rate of degradation under each condition.

G cluster_2 Logical Flow of a Stability Study Start Start Stability Study Prepare Prepare Aliquots (Solid and Solution) Start->Prepare Stress Expose to Stress Conditions (Temp, Light, Humidity) Prepare->Stress Control Store Control Samples (-20°C, Dark) Prepare->Control Time Time Points (0, 1, 3, 6 months) Stress->Time Control->Time Analysis HPLC Purity Analysis Time->Analysis Compare Compare Stress vs. Control Analysis->Compare Results Determine Degradation Rate and Shelf-life Compare->Results

A generalized workflow for stability testing of this compound.

Conclusion

This compound is an essential tool for quantitative bioanalysis in drug development and metabolic research. Its reliability hinges on a thorough understanding and verification of its isotopic enrichment and stability. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their analytical standards, leading to high-quality, reproducible data. For all applications, it is imperative to consult the supplier's Certificate of Analysis for lot-specific data on purity and enrichment.

References

p-Anisic acid-13C6 material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Material Safety of p-Anisic acid-13C6

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 1173022-97-3) was located. This guide is based on the comprehensive safety data available for its unlabeled counterpart, p-Anisic acid (CAS No. 100-09-4). The toxicological and chemical properties are expected to be nearly identical, as carbon-13 labeling does not significantly alter the chemical reactivity of the molecule. This document is intended for researchers, scientists, and professionals in drug development and should be used as a reference for safe handling.

Chemical Identification and Physical Properties

This compound is the isotopically labeled form of p-Anisic acid, where the six carbon atoms of the benzene ring have been replaced with Carbon-13. It is a white crystalline solid.[1][2]

Table 1: Physical and Chemical Properties of p-Anisic Acid

PropertyValue
Molecular Formula C₂¹³C₆H₈O₃[3]
Molecular Weight 158.10 g/mol [3]
Appearance White to off-white crystalline powder[1][4]
Odor Slight characteristic odor[4]
Melting Point 182-185 °C[1][5]
Boiling Point 275-280 °C[2][6]
Density 1.385 g/cm³[1][2]
Solubility Slightly soluble in water; freely soluble in ethanol and ether.[1][4]
Flash Point 115.5 ± 13.3 °C[5]
Vapor Pressure 0.001 Pa at 25°C[1]
pKa 4.47[2]

Hazard Identification and GHS Classification

p-Anisic acid is classified as harmful if swallowed and causes skin and eye irritation.[7][8] It may also cause respiratory irritation.[8][9]

Table 2: GHS Hazard Classification

ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7][8]
Skin IrritationCategory 2H315: Causes skin irritation[8]
Eye IrritationCategory 2AH319: Causes serious eye irritation[8]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[8][9]

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation mark)[9]

  • Signal Word: Warning[7][9]

GHS_Classification cluster_product p-Anisic Acid cluster_hazards GHS Hazards cluster_pictogram Pictogram cluster_signal Signal Word Product p-Anisic Acid H302 H302: Harmful if swallowed Product->H302 H315 H315: Causes skin irritation Product->H315 H319 H319: Causes serious eye irritation Product->H319 H335 H335: May cause respiratory irritation Product->H335 Pictogram GHS07 Exclamation Mark H302->Pictogram H315->Pictogram H319->Pictogram H335->Pictogram Signal Warning Pictogram->Signal

GHS Hazard Profile for p-Anisic Acid.

Toxicological Information

The toxicological properties of p-Anisic acid have not been exhaustively investigated.[7] The available acute toxicity data is presented below.

Table 3: Acute Toxicity Data

Type of TestRoute of ExposureSpecies ObservedDose/DurationToxic Effects
LD50SubcutaneousRodent - mouse400 mg/kgDetails of toxic effects not reported other than lethal dose value.[5]

Carcinogenicity:

  • IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[7]

  • ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[7]

  • NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[7]

  • OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA.[7]

Experimental Protocols: Safety and Handling

First-Aid Measures
  • General Advice: Consult a physician and show them this safety data sheet.[7]

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[7]

  • Skin Contact: Wash off with soap and plenty of water.[7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[4] Dust can be explosive when mixed with air.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[7]

  • Environmental Precautions: Prevent product from entering drains.[7]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[10] Provide appropriate exhaust ventilation at places where dust is formed.[10]

  • Storage: Store in a cool, dry, well-ventilated place.[4] Keep the container tightly closed and store away from strong oxidizing agents.[4][5]

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal Assess_Risk Assess Risks PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risk->PPE Ventilation Ensure Adequate Ventilation (Fume Hood) PPE->Ventilation Handle Handle with Care Avoid Dust Formation Ventilation->Handle Avoid_Contact Avoid Skin/Eye Contact Handle->Avoid_Contact No_Ingestion Do Not Eat, Drink, or Smoke Handle->No_Ingestion Store Store in Cool, Dry Place Avoid_Contact->Store No_Ingestion->Store Container Keep Container Tightly Closed Store->Container Dispose Dispose via Licensed Service Container->Dispose

Recommended workflow for the safe handling of p-Anisic acid.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[4][5]

  • Incompatible Materials: Strong oxidizing agents.[4][5]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide and carbon dioxide.[4]

Ecological Information

  • Ecotoxicity: No data available.[4] It is advised not to empty into drains.[6]

  • Persistence and Degradability: No data available.[4]

  • Bioaccumulation: No data available.[4]

This guide provides a comprehensive overview of the safety data for p-Anisic acid, which serves as a surrogate for this compound. Researchers and all personnel handling this compound should always refer to the most current and specific safety data sheet available from their supplier and adhere to all institutional and regulatory safety protocols.

References

Commercial Synthesis and Availability of p-Anisic Acid-13C6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial synthesis and availability of p-Anisic acid-13C6, a stable isotope-labeled compound crucial for a range of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This document details the most probable synthetic routes employed for its commercial production, presents available quantitative data, and outlines experimental protocols.

Commercial Availability

This compound is commercially available from several specialized chemical suppliers that focus on isotopically labeled compounds for research purposes. The availability and product specifications can vary between suppliers. Researchers are advised to contact these vendors directly for the most current information on stock, pricing, and detailed certificates of analysis.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityIsotopic Enrichment
MedChemExpressThis compound1173022-97-3C2 ¹³C6H8O3158.10>99% (Chemical)Not specified
Nordic BiositeThis compound1173022-97-3C2 ¹³C6H8O3158.10Not specifiedNot specified
ImmunomartThis compound1173022-97-3C2 ¹³C6H8O3158.10Not specifiedNot specified
BLD PharmThis compound1173022-97-3C2 ¹³C6H8O3158.10Not specifiedNot specified

Synthetic Routes

While the precise, proprietary methods used by commercial suppliers are not publicly disclosed, the synthesis of this compound is likely achieved through established and scalable chemical reactions, starting from commercially available ¹³C-labeled precursors. The two most plausible synthetic pathways are the Kolbe-Schmitt reaction and a Grignard reaction-based approach.

Kolbe-Schmitt Reaction Pathway

This classic carboxylation reaction is a strong candidate for the commercial synthesis of this compound, starting from readily available Phenol-¹³C6. The use of potassium hydroxide as the base is known to favor the formation of the para-isomer, which is the desired product.

Kolbe_Schmitt_Pathway cluster_start Starting Material cluster_reaction1 Step 1: Phenoxide Formation cluster_reaction2 Step 2: Carboxylation cluster_reaction3 Step 3: Methylation cluster_reaction4 Step 4: Hydrolysis Phenol-13C6 Phenol-13C6 Potassium_Hydroxide Potassium Hydroxide (KOH) Potassium_Phenoxide-13C6 Potassium Phenoxide-13C6 Phenol-13C6->Potassium_Phenoxide-13C6 Potassium_Hydroxide->Potassium_Phenoxide-13C6 Deprotonation Carbon_Dioxide Carbon Dioxide (CO2) Potassium_4-hydroxybenzoate-13C6 Potassium 4-hydroxybenzoate-13C6 Potassium_Phenoxide-13C6->Potassium_4-hydroxybenzoate-13C6 Carbon_Dioxide->Potassium_4-hydroxybenzoate-13C6 Electrophilic Aromatic Substitution (High Pressure & Temperature) Methyl_Iodide Methyl Iodide (CH3I) or Dimethyl Sulfate ((CH3)2SO4) p-Anisic_acid_methyl_ester-13C6 p-Anisic acid methyl ester-13C6 Potassium_4-hydroxybenzoate-13C6->p-Anisic_acid_methyl_ester-13C6 Methyl_Iodide->p-Anisic_acid_methyl_ester-13C6 Williamson Ether Synthesis Acid_Workup Acidic Workup (e.g., HCl) p-Anisic_acid-13C6 This compound p-Anisic_acid_methyl_ester-13C6->p-Anisic_acid-13C6 Acid_Workup->p-Anisic_acid-13C6

Caption: Kolbe-Schmitt reaction pathway for this compound synthesis.

  • Phenoxide Formation: In a dry, high-pressure reactor, Phenol-¹³C6 is dissolved in a suitable anhydrous solvent (e.g., toluene). An equimolar amount of potassium hydroxide is added, and the mixture is heated under reflux with azeotropic removal of water to form potassium phenoxide-¹³C6.

  • Carboxylation: The reactor is pressurized with ¹³CO₂ (if the carboxyl group is also to be labeled, though for p-Anisic acid-¹³C6, the label is on the ring) or unlabeled CO₂ to high pressure (e.g., 100 atm) and heated to a high temperature (e.g., 150-200 °C) for several hours.[1]

  • Workup and Isolation of 4-Hydroxybenzoic acid-¹³C6: After cooling and depressurization, the reaction mixture is dissolved in water. Acidification with a strong acid (e.g., HCl) precipitates the 4-hydroxybenzoic acid-¹³C6, which is then collected by filtration, washed with cold water, and dried.

  • Methylation: The dried 4-hydroxybenzoic acid-¹³C6 is dissolved in a suitable solvent (e.g., acetone or methanol) with a base (e.g., potassium carbonate). A methylating agent, such as dimethyl sulfate or methyl iodide, is added, and the reaction is heated under reflux until completion.

  • Hydrolysis and Purification: The resulting methyl ester is hydrolyzed to p-Anisic acid-¹³C6 using acidic or basic conditions. The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high chemical purity.

ParameterValue
Starting Material Phenol-¹³C6 (>98% isotopic enrichment)
Key Reagents Potassium hydroxide, Carbon dioxide, Dimethyl sulfate
Typical Yield 60-80% (overall)
Isotopic Enrichment >98% (maintained from starting material)
Grignard Reaction Pathway

An alternative and highly versatile route involves the formation of a Grignard reagent from a ¹³C6-labeled aryl halide, followed by carboxylation with ¹³CO₂. This method allows for the introduction of the carboxyl group's carbon as a ¹³C isotope if desired. For the synthesis of p-Anisic acid-¹³C6, the starting material would be 4-bromoanisole-¹³C6.

Grignard_Pathway cluster_start Starting Material cluster_reaction1 Step 1: Grignard Reagent Formation cluster_reaction2 Step 2: Carboxylation cluster_reaction3 Step 3: Acidic Workup 4-Bromoanisole-13C6 4-Bromoanisole-13C6 Magnesium Magnesium (Mg) turnings Grignard_Reagent 4-Anisyl-13C6-magnesium bromide 4-Bromoanisole-13C6->Grignard_Reagent Magnesium->Grignard_Reagent in dry ether 13CO2 Carbon Dioxide-13C (13CO2) Magnesium_Salt Magnesium salt of p-Anisic acid-13C7 Grignard_Reagent->Magnesium_Salt 13CO2->Magnesium_Salt Nucleophilic Addition Acid_Workup Acidic Workup (e.g., HCl) p-Anisic_acid-13C7 p-Anisic acid-13C7 Magnesium_Salt->p-Anisic_acid-13C7 Acid_Workup->p-Anisic_acid-13C7 QC_Workflow Crude_Product Crude this compound Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Purified this compound Purification->Pure_Product Analysis Analytical Characterization Pure_Product->Analysis NMR NMR Spectroscopy (1H, 13C) Analysis->NMR MS Mass Spectrometry (e.g., LC-MS, GC-MS) Analysis->MS HPLC HPLC Analysis Analysis->HPLC Final_Product Final Product with Certificate of Analysis NMR->Final_Product MS->Final_Product HPLC->Final_Product

References

The Solubility Profile of p-Anisic Acid-13C6 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of p-Anisic acid-13C6, a stable isotope-labeled compound integral to various research applications, including its use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS. Given that the isotopic label does not significantly alter the physicochemical properties, the solubility data of the unlabeled p-Anisic acid (also known as 4-methoxybenzoic acid) is presented as a reliable surrogate.

Quantitative Solubility Data

The solubility of p-Anisic acid is a critical parameter for its application in experimental assays and formulation development. The following table summarizes the mole fraction solubility of p-Anisic acid in a range of common laboratory solvents at various temperatures. This data is derived from a comprehensive study on the thermodynamic properties of 4-methoxybenzoic acid.

SolventTemperature (K)Mole Fraction (10^2 * x1)
Water 283.150.038
288.150.043
293.150.047
298.150.051
303.150.056
308.150.062
313.150.068
318.150.075
323.150.083
328.150.091
Methanol 283.154.101
288.154.773
293.155.142
298.155.531
303.155.952
308.156.401
313.156.879
318.157.391
323.157.938
328.158.524
Ethanol 283.152.291
288.152.653
293.152.857
298.153.078
303.153.315
308.153.571
313.153.846
318.154.143
323.154.464
328.154.809
Acetone 283.1533.341
288.1538.742
293.1541.773
298.1545.012
303.1548.471
308.1552.164
313.1556.101
318.1560.301
323.1564.778
328.1569.548
Ethyl Acetate 283.1526.721
288.1531.052
293.1533.478
298.1536.088
303.1538.891
308.1541.899
313.1545.124
318.1548.579
323.1552.279
328.1556.241
Acetonitrile 283.1535.691
288.1541.472
293.1544.703
298.1548.201
303.1551.979
308.1556.051
313.1560.434
318.1565.149
323.1570.215
328.1575.655
Dichloromethane 283.1527.411
288.1531.852
293.1534.338
298.1537.019
303.1539.904
308.1543.003
313.1546.331
318.1549.901
323.1553.731
328.1557.838
1,2-Dichloroethane 283.1524.611
288.1528.592
293.1530.828
298.1533.244
303.1535.852
308.1538.662
313.1541.688
318.1544.943
323.1548.444
328.1552.208
Benzene 283.1514.481
288.1516.822
293.1518.138
298.1519.563
303.1521.099
308.1522.753
313.1524.534
318.1526.452
323.1528.517
328.1530.741
Toluene 283.1511.261
288.1513.082
293.1514.108
298.1515.221
303.1516.421
308.1517.716
313.1519.112
318.1520.617
323.1522.238
328.1523.985
Hexane 283.150.039
288.150.045
293.150.049
298.150.053
303.150.057
308.150.062
313.150.067
318.150.072
323.150.078
328.150.084
Cyclohexane 283.150.044
288.150.051
293.150.055
298.150.060
303.150.065
308.150.070
313.150.076
318.150.082
323.150.089
328.150.096
Dimethyl Sulfoxide (DMSO) Not specified in the primary data source, however, product information for this compound indicates a solubility of 10 mM in DMSO.

Qualitative Solubility Summary:

  • Highly Soluble In: Alcohols (Methanol, Ethanol), Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane.

  • Soluble In: Ether, Chloroform.

  • Slightly Soluble to Insoluble In: Water, especially cold water. Solubility in water increases with temperature. At 20°C, the solubility in water is approximately 0.3 g/L.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound. This protocol outlines the key steps for its implementation.

1. Materials and Equipment:

  • This compound (or p-Anisic acid)

  • Selected solvents of high purity

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Glass vials or flasks with secure caps

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 298.15 K / 25 °C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another suitable analytical technique.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Data Reporting:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L), at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72 hours) add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation and Filtration) equilibrate->separate quantify Quantify concentration of the saturated solution (e.g., HPLC) separate->quantify report Report solubility data (mg/mL, Molarity) quantify->report end_node End report->end_node

Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.

A Technical Guide to the Storage and Handling of p-Anisic Acid-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling procedures for p-Anisic acid-13C6, a stable isotope-labeled compound. Adherence to these guidelines is crucial for maintaining the chemical purity, and isotopic integrity, and ensuring the safety of laboratory personnel.

Introduction to this compound

This compound is the 13C-labeled version of p-Anisic acid (also known as 4-methoxybenzoic acid).[1][2] Stable isotope-labeled compounds like this compound are invaluable tools in research and development, particularly in pharmacokinetic and metabolic studies, where they are used as tracers or internal standards for quantification.[1] Unlike their radiolabeled counterparts, stable isotopes are not radioactive and do not decay over time, posing no radiation risk.[3] However, their stability is contingent on proper storage and handling to prevent chemical degradation and isotopic exchange.[3]

Storage Recommendations

The primary goal of proper storage is to mitigate environmental factors that can compromise the integrity of this compound. The key concerns are chemical degradation and isotopic exchange.[3]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool, dry, well-ventilated place.[1] Long-term storage at low temperatures is recommended.Temperature can accelerate chemical degradation.[3]
Light Exposure Store in a dark location, protected from light.[3]To prevent photochemical degradation.
Moisture Keep container tightly closed in a dry place.[4] For hygroscopic materials, storage in a desiccator or a dry box is ideal.[3]To prevent hydrolysis and other moisture-induced degradation.
Atmosphere For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]To prevent oxidation.

Handling Procedures and Safety Precautions

Safe handling of this compound involves minimizing exposure and preventing contamination.

Table 2: Personal Protective Equipment (PPE) and Handling Guidelines

AspectGuideline
Ventilation Use with adequate ventilation.[1]
Eye Protection Wear chemical safety goggles.[1]
Hand Protection Wear suitable chemical-resistant gloves (e.g., Nitrile).[1]
Skin and Body Wear protective work clothing.
Respiratory Use a dust respirator if ventilation is insufficient.[1]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[1]

Table 3: Chemical and Physical Hazards

HazardDescription
Acute Toxicity No specific data available for the 13C6 version. The non-labeled form is harmful if swallowed.
Skin/Eye Irritation No specific data available for the 13C6 version. The non-labeled form can cause skin and eye irritation.
Incompatibilities Strong oxidizing agents and strong bases.[1]

Experimental Protocol: Stability Assessment of this compound

To determine the shelf-life and optimal storage conditions, a stability study can be performed. The following is a general protocol.

Objective: To assess the chemical purity and isotopic enrichment of this compound over time under various storage conditions.

Methodology:

  • Sample Preparation:

    • Divide the this compound into several aliquots in appropriate containers (e.g., amber vials).

    • Expose the aliquots to a range of conditions (e.g., refrigerated, room temperature, elevated temperature, exposure to light).

  • Time Points:

    • Establish a schedule for sample analysis (e.g., initial, 1 month, 3 months, 6 months, 1 year).

  • Analysis:

    • At each time point, dissolve a precisely weighed portion of the compound in a suitable solvent to a known concentration.[3]

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), to separate the parent compound from any potential degradation products.[3]

    • Employ Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the isotopic enrichment and identify any isotopic exchange.

  • Data Evaluation:

    • Compare the purity and isotopic enrichment of the stored samples to the initial analysis.

    • A significant decrease in purity or isotopic enrichment indicates degradation or exchange.

Visualized Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use cluster_storage Long-Term Storage cluster_disposal Waste Disposal receive Receive this compound inspect Inspect Container for Damage receive->inspect log Log Compound in Inventory inspect->log initial_storage Store in a Cool, Dry, Dark, and Well-Ventilated Area log->initial_storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) initial_storage->ppe For Experimental Use weigh Weigh Compound in a Ventilated Enclosure ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment seal Tightly Seal Container experiment->seal After Use collect Collect Waste in a Labeled, Sealed Container experiment->collect Waste Generation label_container Ensure Container is Clearly Labeled seal->label_container store Store Under Recommended Conditions (Table 1) label_container->store dispose Dispose of According to Institutional and Local Regulations for Chemical Waste collect->dispose

Caption: Workflow for safe handling and storage of this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of p-Anisic Acid in Human Plasma using p-Anisic acid-13C6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of p-anisic acid in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, p-Anisic acid-13C6, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). This method is highly suitable for researchers, scientists, and drug development professionals requiring a reliable and high-throughput analytical procedure for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis involving p-anisic acid.

Introduction

p-Anisic acid (4-methoxybenzoic acid) is a phenolic compound found in various natural sources and is also a metabolite of certain pharmaceutical compounds.[1][2] Its accurate quantification in biological matrices is crucial for understanding the pharmacokinetics and metabolism of parent drugs, as well as for its own potential biological activities. Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2][3] In this method, this compound, a stable isotope-labeled analog of p-anisic acid, is used as an internal standard to ensure the reliability of the results.

Experimental

Materials and Reagents
  • p-Anisic acid (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-anisic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the p-anisic acid stock solution with 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.

Sample Preparation
  • Thaw human plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL this compound).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for p-anisic acid in negative ion mode is [M-H]-, which corresponds to an m/z of 151.0. A common fragment ion results from the loss of the methyl group, leading to a product ion at m/z 136.0. Another potential fragmentation is the loss of CO2, resulting in a product ion at m/z 107.0.

    • For this compound, the precursor ion [M-H]- will have an m/z of 157.0 due to the six 13C atoms. The corresponding fragment from the loss of the methyl group would be at m/z 142.0, and the loss of 13CO2 would result in a product ion at m/z 113.0.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
p-Anisic acid151.0136.010015
p-Anisic acid (Qualifier)151.0107.010025
This compound157.0142.010015

Results and Discussion

Method Validation

A full method validation would be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters would be assessed:

  • Linearity: The calibration curve for p-anisic acid would be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range of 1-1000 ng/mL in plasma is anticipated.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20%).

  • Accuracy and Precision: Intra- and inter-day accuracy and precision would be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: The extraction recovery of p-anisic acid would be determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples.

  • Matrix Effect: The matrix effect would be assessed to ensure that co-eluting endogenous components from the plasma do not interfere with the ionization of the analyte or internal standard.

Quantitative Data Summary

The following table summarizes the expected performance of the method based on typical results for similar assays.

ParameterExpected Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Mean Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS

Workflow and Logic Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 10 µL this compound (IS) plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject 5 µL reconstitute->injection lc_separation C18 Column Separation injection->lc_separation ms_detection ESI- MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using IS integration->quantification reporting Report Results quantification->reporting

Figure 1. Experimental workflow for the quantification of p-anisic acid in human plasma.
Logic of Stable Isotope Dilution

stable_isotope_dilution sample Biological Sample (Unknown Analyte Concentration) spiked_sample Spiked Sample sample->spiked_sample is Known Amount of This compound (IS) is->spiked_sample extraction Sample Preparation (e.g., Protein Precipitation) spiked_sample->extraction final_extract Final Extract for Analysis extraction->final_extract lcms LC-MS/MS Analysis final_extract->lcms analyte_peak Analyte Peak Area lcms->analyte_peak is_peak IS Peak Area lcms->is_peak ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Figure 2. Principle of quantification using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of p-anisic acid in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput applications in clinical and research settings.

References

Application Note: Quantitative Analysis of p-Anisic Acid in Biological Matrices using p-Anisic acid-13C6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic acid (4-methoxybenzoic acid) is a phenolic compound found in various natural sources and is also a metabolite of certain xenobiotics. Its quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, metabolism research, and as a potential biomarker. This application note provides a detailed protocol for the sensitive and accurate quantification of p-anisic acid using a stable isotope-labeled internal standard, p-Anisic acid-13C6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound is spiked into the biological sample (plasma or urine) prior to sample preparation. This internal standard behaves identically to the endogenous p-anisic acid throughout the extraction and analysis process. The sample is then subjected to a protein precipitation or solid-phase extraction cleanup step to remove interferences. The extracted analytes are separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.

Experimental Protocols

Materials and Reagents
  • p-Anisic acid (analytical standard)

  • This compound (internal standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (drug-free)

  • Human urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • 96-well plates and collection plates

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Preparation of Standard Solutions

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of p-anisic acid and this compound and dissolve in 1 mL of methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions: Prepare serial dilutions of the p-anisic acid stock solution in 50:50 (v/v) methanol:water to create a series of working standards for the calibration curve.

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.

Sample Preparation Protocol for Human Plasma
  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Protocol for Human Urine
  • Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 3000 x g for 10 minutes to remove particulate matter.[1]

  • Aliquoting: To a clean tube, add 100 µL of the urine supernatant.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • Dilution: Add 400 µL of 0.1% formic acid in water.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

    • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters
ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Multiple Reaction Monitoring (MRM) Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
p-Anisic acid151.1107.10.12515
p-Anisic acid (Qualifier)151.1136.10.12510
This compound (IS)157.1113.10.12515

Data Presentation

Calibration Curve

A typical calibration curve for p-anisic acid in human plasma is shown below. The curve is constructed by plotting the peak area ratio of p-anisic acid to this compound against the concentration of p-anisic acid.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.590
1001.18
5005.95
100011.92

This is example data and should be generated for each analytical run.

Method Validation Parameters

The following table summarizes typical method validation parameters for the quantification of p-anisic acid in human plasma.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%
Matrix Effect < 15%

These are target acceptance criteria for method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with This compound (IS) Sample->Spike Cleanup Cleanup (Protein Precipitation or SPE) Spike->Cleanup Evap Evaporation Cleanup->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (C18 Separation) Recon->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant Result Concentration Determination Quant->Result

Caption: Experimental workflow for the quantitative analysis of p-anisic acid.

xenobiotic_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion pAnisicAcid p-Anisic Acid (Xenobiotic) CYP450 Cytochrome P450 (e.g., O-demethylation) pAnisicAcid->CYP450 Metabolite1 4-Hydroxybenzoic Acid CYP450->Metabolite1 UGT UGT (Glucuronidation) Metabolite1->UGT SULT SULT (Sulfation) Metabolite1->SULT Metabolite2 Glucuronide Conjugate UGT->Metabolite2 Metabolite3 Sulfate Conjugate SULT->Metabolite3 Excretion Urinary Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Simplified metabolic pathway of p-anisic acid as a xenobiotic.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of p-anisic acid in human plasma and urine using LC-MS/MS with a stable isotope-labeled internal standard. The detailed sample preparation procedures and optimized instrument parameters ensure high sensitivity, accuracy, and reproducibility. This method is well-suited for a variety of research and development applications, including pharmacokinetic profiling, drug metabolism studies, and biomarker discovery.

References

Application Note: Quantitative Analysis of a Target Analyte Using p-Anisic Acid-13C6 by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of a target analyte in a complex matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with p-Anisic acid-13C6 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2] This document provides a comprehensive protocol, including sample preparation, derivatization, GC-MS parameters, and data analysis. Additionally, it presents typical quantitative performance data and visual workflows to guide the user through the analytical process.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of polar compounds containing active hydrogens, such as carboxylic acids, derivatization is a crucial step to increase their volatility and thermal stability.[3] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[3]

Accurate quantification in complex matrices can be challenging due to matrix effects and variations during sample processing. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte of interest, is the most effective way to compensate for these variations.[1][2] this compound is an ideal internal standard for the quantification of p-Anisic acid and structurally related aromatic acids.

This application note provides a detailed methodology for the extraction, derivatization, and subsequent GC-MS analysis of a target analyte using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Ethyl acetate, Hexane, Methanol (HPLC grade or equivalent)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Internal Standard (IS): this compound solution (10 µg/mL in methanol)

  • Analytes: Standard solutions of the target analyte(s)

  • Other: Anhydrous sodium sulfate, 0.1 M Hydrochloric acid, Nitrogen gas (high purity)

Sample Preparation and Extraction
  • Sample Collection: Collect 1 mL of the sample matrix (e.g., plasma, urine, cell culture supernatant).

  • Internal Standard Spiking: Add 100 µL of the this compound internal standard solution (10 µg/mL) to each sample, vortex briefly.

  • Acidification: Acidify the sample to pH 2-3 by adding 0.1 M HCl.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization (Silylation)
  • To the dried extract, add 100 µL of BSTFA + 1% TMCS.

  • Add 50 µL of hexane to act as a solvent.

  • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and target analytes.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Oven Temperature Program Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions:

  • TMS-p-Anisic acid: m/z 209 (Quantifier), 194, 224 (Qualifiers)

  • TMS-p-Anisic acid-13C6: m/z 215 (Quantifier), 200, 230 (Qualifiers)

  • Target Analyte(s): Determine appropriate quantifier and qualifier ions from the mass spectrum of the derivatized standard.

Data Presentation

The following table summarizes typical quantitative data obtained from a validation study using this method.

Parameter Target Analyte
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection (1 mL) Spike Spike with this compound Sample->Spike Acidify Acidification (pH 2-3) Spike->Acidify Extract1 Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract1 Dry Drying (Na2SO4) Extract1->Dry Evaporate Evaporation (N2 Stream) Dry->Evaporate Add_BSTFA Add BSTFA + 1% TMCS Evaporate->Add_BSTFA Heat Incubate at 70°C for 60 min Add_BSTFA->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Processing & Quantification GCMS->Data quantification_logic cluster_instrument GC-MS Measurement Analyte Target Analyte (Unknown Concentration) Analyte_Signal Analyte Peak Area Analyte->Analyte_Signal IS This compound (Known Concentration) IS_Signal IS Peak Area IS->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Calculated Analyte Concentration CalCurve->Result

References

Application Notes and Protocols for Bioanalysis using p-Anisic acid-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of bioanalysis, particularly in drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable quantitative results. This approach effectively mitigates variations arising from sample preparation, matrix effects, and instrument response. p-Anisic acid-13C6, a stable isotope-labeled form of p-Anisic acid, serves as an excellent internal standard for the quantification of structurally related compounds or as a general internal standard for various bioanalytical methods.

These application notes provide detailed protocols for sample preparation and LC-MS/MS analysis, leveraging this compound to ensure high-quality data for researchers, scientists, and drug development professionals.

Physicochemical Properties of p-Anisic Acid

A thorough understanding of the properties of p-Anisic acid is crucial for developing robust analytical methods.

PropertyValueReference
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance White crystalline solid
Solubility Insoluble in water, highly soluble in alcohols, ether, and ethyl acetate.
Stability Stable, but incompatible with strong oxidizing agents.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.

Objective: To extract a broad range of small molecule analytes from plasma using a simple and efficient protein precipitation protocol with this compound as the internal standard.

Materials:

  • Human plasma

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Centrifuge capable of 14,000 rpm

  • Autosampler vials

Procedure:

  • Sample Thawing: Thaw frozen plasma samples to room temperature.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

Protein_Precipitation_Workflow plasma 100 µL Plasma spike Add 10 µL This compound IS plasma->spike precipitate Add 300 µL Ice-Cold ACN spike->precipitate vortex1 Vortex 1 min precipitate->vortex1 centrifuge1 Centrifuge 14,000 rpm, 10 min, 4°C vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge 14,000 rpm, 5 min reconstitute->centrifuge2 analysis Transfer to Vial for LC-MS/MS Analysis centrifuge2->analysis

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction for Urine Samples

Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Objective: To extract analytes from urine with improved cleanliness compared to protein precipitation, using this compound as an internal standard.

Materials:

  • Urine samples

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Hydrochloric acid (HCl)

  • Centrifuge

  • Evaporation system

  • Autosampler vials

Procedure:

  • Sample Preparation: Centrifuge urine samples at 3000 rpm for 5 minutes to remove any sediment.

  • Internal Standard Spiking: To 200 µL of urine supernatant in a glass tube, add 20 µL of the this compound internal standard working solution.

  • Acidification: Add 50 µL of 0.1 M HCl to acidify the sample.

  • Extraction: Add 1 mL of MTBE to the tube.

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

Liquid_Liquid_Extraction_Workflow urine 200 µL Urine spike Add 20 µL This compound IS urine->spike acidify Add 50 µL 0.1 M HCl spike->acidify extract Add 1 mL MTBE acidify->extract vortex Vortex 2 min extract->vortex centrifuge Centrifuge 3000 rpm, 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis Transfer to Vial for LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

LC-MS/MS Method Parameters

The following are general starting parameters for an LC-MS/MS method. These should be optimized for the specific analyte of interest.

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on the analyte
MRM Transitions To be determined by infusing a standard solution of the analyte and this compound. For this compound, a potential transition in negative mode would be m/z 157 -> 114.
Source Parameters To be optimized for the specific instrument and analytes.

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure it does not compromise accuracy and precision
Stability Analyte stability established under various storage and processing conditions

Logical Relationship of Method Validation:

Method_Validation_Logic cluster_0 Core Validation Parameters cluster_1 Sample Handling & Matrix Effects cluster_2 Overall Method Reliability Linearity Linearity (r² ≥ 0.99) ReliableMethod Reliable Bioanalytical Method Linearity->ReliableMethod Accuracy Accuracy (±15%) Accuracy->ReliableMethod Precision Precision (CV ≤ 15%) Precision->ReliableMethod Recovery Recovery Recovery->ReliableMethod MatrixEffect Matrix Effect MatrixEffect->ReliableMethod Stability Stability Stability->ReliableMethod

Method Validation Components

Disclaimer: The provided protocols and parameters are intended as a starting point. Optimization and full validation are essential for each specific bioanalytical application.

Application Notes: Quantitative Analysis of p-Anisic Acid Using Stable Isotope Dilution with p-Anisic Acid-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic acid (4-methoxybenzoic acid) is a crystalline solid compound utilized for its antiseptic properties, frequently serving as a preservative in cosmetic and skincare products.[1] It also acts as an intermediate in the synthesis of more complex organic compounds in the pharmaceutical industry.[1] Accurate quantification of p-Anisic acid is crucial for quality control, formulation development, and safety assessments.

Stable isotope dilution (SID) analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for high-precision quantification of small molecules in complex matrices. This method employs a stable isotope-labeled version of the analyte as an internal standard (IS). p-Anisic acid-¹³C₆, in which six carbon atoms on the benzene ring are replaced with the ¹³C isotope, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled p-Anisic acid, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for matrix effects and variations in instrument response.

These application notes provide a detailed protocol for the quantification of p-Anisic acid in a cosmetic cream matrix using p-Anisic acid-¹³C₆ as an internal standard.

Principle of Stable Isotope Dilution

The core principle of stable isotope dilution is the addition of a known quantity of the isotopically labeled standard (p-Anisic acid-¹³C₆) to a sample containing an unknown quantity of the native analyte (p-Anisic acid). The analyte and the internal standard are then extracted and analyzed by LC-MS/MS. Since the labeled and unlabeled compounds co-elute and have nearly identical ionization efficiencies, the ratio of their peak areas in the mass spectrometer is directly proportional to the ratio of their concentrations. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the exact amount of the native analyte in the original sample can be determined with high accuracy.

G Principle of Stable Isotope Dilution cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Sample with Unknown Analyte (A) Mix Homogenized Mixture (A + A) Sample->Mix IS Known Amount of Internal Standard (A) IS->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Measure Peak Area Ratio (A / A*) LCMS->Data Quant Determine Unknown Concentration of A Data->Quant CalCurve Calibration Curve (Known A / A* Ratios) CalCurve->Quant

Caption: Principle of the stable isotope dilution method.

Experimental Protocols

Materials and Reagents
  • p-Anisic acid (≥99% purity)

  • p-Anisic acid-¹³C₆ (≥99% purity, isotopic purity ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • A cosmetic cream base (as a representative matrix)

  • Standard laboratory glassware and equipment

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of p-Anisic acid and dissolve in 10 mL of methanol.

    • Accurately weigh approximately 1 mg of p-Anisic acid-¹³C₆ and dissolve in 1 mL of methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of p-Anisic acid by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

    • Prepare a working internal standard solution of p-Anisic acid-¹³C₆ by diluting the primary stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of methanol and water.

Sample Preparation
  • Accurately weigh 100 mg of the cosmetic cream into a 2 mL microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL p-Anisic acid-¹³C₆ working internal standard solution.

  • Add 1 mL of acetonitrile.

  • Vortex for 2 minutes to ensure thorough mixing and precipitation of proteins and other excipients.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (see LC-MS/MS parameters below).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Calibration Curve Preparation
  • To a series of empty microcentrifuge tubes, add 10 µL of the 1 µg/mL p-Anisic acid-¹³C₆ working internal standard solution.

  • Spike with appropriate volumes of the p-Anisic acid working standard solutions to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Evaporate the solvent and reconstitute in 200 µL of the mobile phase, following the same procedure as for the samples.

G Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A1 Weigh Sample A2 Spike with Internal Standard (p-Anisic acid-13C6) A1->A2 A3 Add Acetonitrile (Protein Precipitation) A2->A3 A4 Vortex & Centrifuge A3->A4 A5 Evaporate Supernatant A4->A5 A6 Reconstitute in Mobile Phase A5->A6 B1 Inject into UPLC-MS/MS System A6->B1 B2 Chromatographic Separation B1->B2 B3 Mass Spectrometric Detection (MRM Mode) B2->B3 C1 Integrate Peak Areas B3->C1 C2 Calculate Analyte/IS Ratio C1->C2 C3 Quantify using Calibration Curve C2->C3

Caption: A typical experimental workflow for SID-LC-MS/MS.

LC-MS/MS Parameters
ParameterRecommended Setting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10% B to 90% B over 5 minutes, followed by a 2-minute hold and 3-minute re-equilibration
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions
p-Anisic acidPrecursor Ion (m/z): 151.1 -> Product Ion (m/z): 107.1 (Quantifier)
Precursor Ion (m/z): 151.1 -> Product Ion (m/z): 136.1 (Qualifier)
p-Anisic acid-¹³C₆Precursor Ion (m/z): 157.1 -> Product Ion (m/z): 113.1 (Quantifier)

Data Presentation

Calibration Curve

A typical calibration curve is constructed by plotting the peak area ratio of p-Anisic acid to p-Anisic acid-¹³C₆ against the concentration of p-Anisic acid. The curve should be linear over the desired concentration range with a correlation coefficient (r²) > 0.99.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.025
50.128
100.255
501.27
1002.53
50012.6
100025.1
Method Validation Parameters

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (RSD%)< 15% (at low, mid, and high QC levels)
Accuracy (% Bias)± 15% (at low, mid, and high QC levels)
Recovery95 - 105%

Conclusion

The stable isotope dilution LC-MS/MS method using p-Anisic acid-¹³C₆ as an internal standard provides a highly selective, sensitive, and robust approach for the quantification of p-Anisic acid in complex matrices such as cosmetic creams. The use of a stable isotope-labeled internal standard effectively compensates for sample preparation losses and matrix-induced ionization suppression or enhancement, leading to highly accurate and precise results. This method is well-suited for quality control testing, formulation analysis, and research applications in the cosmetic and pharmaceutical industries.

References

Application Notes and Protocols for p-Anisic Acid-13C6 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of p-Anisic acid-13C6 as an internal standard (IS) in the quantitative analysis of acidic compounds, particularly phenolic acids, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocols and data are intended to serve as a foundational methodology that can be adapted and validated for specific applications in various matrices such as plasma, urine, and plant extracts.

Introduction

Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative LC-MS/MS assays. They co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement, thus providing reliable correction for variations during sample preparation and analysis. This compound is an ideal internal standard for the quantification of p-Anisic acid and other structurally related phenolic acids due to its identical chemical properties and distinct mass-to-charge ratio (m/z).

Optimal Concentration of this compound Internal Standard

The optimal concentration of an internal standard is critical for robust analytical performance and should be determined during method development and validation. A common practice is to use a concentration that is in the mid-range of the calibration curve of the analyte. For the analysis of phenolic acids in biological and food matrices, a working concentration of 1 µg/mL for this compound is a recommended starting point. This concentration typically provides a strong and reproducible signal without causing detector saturation or significant ion suppression of the target analytes.

Experimental Protocols

Preparation of Stock and Working Solutions

a. Primary Stock Solution (1 mg/mL):

  • Accurately weigh 1.0 mg of this compound.

  • Dissolve in 1.0 mL of methanol in a volumetric flask.

  • Store at -20°C.

b. Working Internal Standard Solution (10 µg/mL):

  • Dilute 10 µL of the 1 mg/mL primary stock solution with 990 µL of methanol.

  • This solution can be used for spiking into larger volumes of sample or for further dilutions.

c. Spiking Solution (1 µg/mL):

  • Dilute 100 µL of the 10 µg/mL working solution with 900 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • This solution is ready to be added to samples.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is suitable for the extraction of acidic compounds from human or animal plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (10 µg/mL in methanol)

  • Ice-cold acetonitrile with 0.1% formic acid

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples at room temperature.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to each plasma sample, resulting in a final IS concentration of 1 µg/mL in the initial plasma volume.

  • Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters that should be optimized for the specific instrument and application.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for equilibration.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions
p-Anisic acidQ1: 151.0 m/z, Q3: 107.0 m/z (quantifier), 136.0 m/z (qualifier)
This compoundQ1: 157.0 m/z, Q3: 113.0 m/z (quantifier)
Ion Source Parameters Optimize for specific instrument (e.g., Capillary Voltage: 3.0 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C)

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical acceptance criteria and representative data for a validated method using this compound as an internal standard.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.
Accuracy The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.
Precision The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Recovery Consistent and reproducible recovery is desired. While no specific value is mandated, it should be well-characterized.
Matrix Effect The matrix factor should be consistent across different lots of matrix, with a CV of ≤15%.
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage) with a deviation of ≤15% from the nominal concentration.

Table 3: Representative Quantitative Validation Data

Analyte Concentration (ng/mL)Intra-day Precision (%CV, n=5)Inter-day Precision (%CV, n=15)Accuracy (%Bias)
1 (LLOQ)8.511.2-5.3
5 (Low QC)6.28.92.1
50 (Mid QC)4.16.51.5
500 (High QC)3.55.8-0.8

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (10 µL of 10 µg/mL) plasma->add_is ppt Protein Precipitation (400 µL Acetonitrile) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 transfer Transfer to Vial vortex2->transfer inject Inject into LC-MS/MS transfer->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (ESI-, MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify Signaling_Pathway_Concept Analyte Analyte SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Ionization Ionization (ESI-) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Analyte_Signal Analyte Signal MS_Detection->Analyte_Signal IS_Signal IS Signal MS_Detection->IS_Signal Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration

Application Notes and Protocols for p-Anisic Acid-13C6 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of p-Anisic acid-13C6 in Nuclear Magnetic Resonance (NMR) spectroscopy. This stable isotope-labeled compound serves as a valuable tool for quantitative analysis and as a tracer in metabolic studies, offering high precision and accuracy in complex biological and chemical systems.

Application as an Internal Standard for Quantitative NMR (qNMR)

This compound is an excellent internal standard for quantitative 13C NMR studies due to its chemical stability, simple spectrum, and the presence of six 13C-labeled carbon atoms, which provides a strong and easily quantifiable signal.[1] qNMR is a powerful analytical method that allows for the determination of the absolute or relative concentration of analytes in a sample.[2][3]

Key Advantages:
  • Accuracy: The known concentration and purity of the 13C-labeled internal standard allow for precise quantification of the target analyte.

  • Reduced Signal Overlap: The wide chemical shift range of 13C NMR minimizes the chances of signal overlap between the internal standard and the analyte, a common challenge in 1H NMR.[4][5]

  • Versatility: Applicable to a wide range of samples in drug discovery, metabolomics, and quality control.

Quantitative Data: 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for p-Anisic acid. The use of this compound will result in a spectrum where all carbon signals are enhanced. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Carbon AtomPredicted Chemical Shift (ppm) in D2OMultiplicity
C1 (Carboxyl)175.1Singlet
C2, C6132.8Doublet
C3, C5115.8Doublet
C4165.4Singlet
C7 (Methoxy)57.5Quartet

Data sourced from predicted spectra and may vary based on experimental conditions.

Experimental Protocol: Quantitative 13C NMR using this compound as an Internal Standard

This protocol outlines the steps for determining the concentration of an analyte using this compound as an internal standard.

I. Sample Preparation
  • Accurate Weighing: Accurately weigh a known amount of the analyte and this compound. The molar ratio of the internal standard to the expected analyte concentration should ideally be close to 1:1 to ensure comparable signal intensities.[6]

  • Dissolution: Dissolve the weighed analyte and internal standard in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a clean vial. Ensure complete dissolution.

  • Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube to a standard height (typically 4-5 cm).

  • (Optional) Addition of Relaxation Agent: For carbons with long T1 relaxation times (especially quaternary carbons), consider adding a paramagnetic relaxation agent such as chromium (III) acetylacetonate (Cr(acac)3) at a concentration of approximately 0.1 M to shorten the relaxation delay and reduce experiment time.[2][7]

II. NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters: Set up a quantitative 13C NMR experiment with the following key parameters:

    • Pulse Program: Use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE) and ensure signal intensities are directly proportional to the number of nuclei.[2]

    • Flip Angle: Use a 90° pulse angle for maximum signal intensity per scan.

    • Relaxation Delay (D1): Set a long relaxation delay of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This is crucial for full magnetization recovery and accurate quantification.[1] If T1 values are unknown, they can be measured using an inversion-recovery experiment.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[1]

    • Acquisition Time (AQ): Use an appropriate acquisition time to ensure good digital resolution.

    • Temperature: Maintain a constant temperature throughout the experiment.

III. Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-5 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration. Manual correction is often preferred over automatic procedures.[6]

  • Integration: Integrate the well-resolved signals of the analyte and the this compound internal standard.

  • Concentration Calculation: Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value of the signal

    • N = Number of carbons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow for Quantitative 13C NMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Accurately weigh analyte and this compound dissolve Dissolve in deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire Acquire 13C Spectrum (Inverse-gated, long D1) setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Analyte Concentration integrate->calculate result Quantitative Result calculate->result

Caption: Workflow for quantitative 13C NMR using an internal standard.

Application as a Tracer in Metabolic Flux Analysis

This compound can be used as a tracer in metabolic flux analysis (MFA) to investigate the metabolic fate of related compounds in biological systems.[8][9] By introducing the 13C-labeled compound, researchers can track the incorporation of the labeled carbons into various metabolites, providing insights into metabolic pathways and their regulation.

Key Applications:
  • Drug Metabolism Studies: Tracing the biotransformation of drug candidates that are structurally related to p-Anisic acid.

  • Pathway Elucidation: Identifying novel metabolic pathways or quantifying the flux through different branches of a known pathway.

  • Cellular Metabolism Research: Studying the metabolic reprogramming in diseases such as cancer.[8]

Experimental Protocol: 13C Metabolic Tracer Study

This protocol provides a general framework for a tracer experiment using this compound. Specific parameters will need to be optimized for the biological system under investigation.

I. Cell Culture and Labeling
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.

  • Introduction of Tracer: Replace the growth medium with a medium containing a known concentration of this compound.

  • Time-Course Incubation: Incubate the cells for various time points to monitor the time-dependent incorporation of the 13C label into downstream metabolites.

  • Cell Harvesting: At each time point, harvest the cells by quenching their metabolism rapidly (e.g., using liquid nitrogen or cold methanol).

II. Metabolite Extraction
  • Extraction: Perform a metabolite extraction from the cell pellets using a suitable solvent system (e.g., methanol/chloroform/water).

  • Phase Separation: Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.

  • Drying: Dry the separated phases under a stream of nitrogen or using a vacuum concentrator.

III. NMR Data Acquisition and Analysis
  • Sample Preparation: Reconstitute the dried extracts in a suitable deuterated buffer for NMR analysis.

  • NMR Spectroscopy: Acquire 1D and 2D NMR spectra (e.g., 1H-13C HSQC, HMBC) to identify and quantify the 13C-labeled metabolites.[10]

    • 1D 13C NMR: To observe the 13C-labeled metabolites directly.

    • 2D HSQC: To correlate 13C atoms with their directly attached protons, aiding in the identification of labeled compounds.

    • 2D HMBC: To identify multi-bond correlations between protons and carbons, helping to elucidate the structure of novel metabolites.

  • Data Analysis: Analyze the spectra to determine the fractional enrichment of 13C in different metabolites over time. This data can then be used in metabolic modeling software to calculate metabolic fluxes.

Logical Flow for a 13C Metabolic Tracer Experiment

Tracer_Workflow cluster_cell Cell Culture & Labeling cluster_extract Metabolite Extraction cluster_nmr NMR Analysis culture Culture Cells add_tracer Introduce This compound culture->add_tracer incubate Time-course Incubation add_tracer->incubate harvest Harvest Cells incubate->harvest extract Extract Metabolites harvest->extract separate Separate Phases extract->separate dry Dry Extracts separate->dry reconstitute Reconstitute for NMR dry->reconstitute acquire_nmr Acquire 1D & 2D NMR reconstitute->acquire_nmr analyze Identify & Quantify Labeled Metabolites acquire_nmr->analyze flux_analysis Metabolic Flux Analysis analyze->flux_analysis

Caption: Logical workflow of a 13C metabolic tracer experiment.

References

Application Notes and Protocols: Tracing Metabolic Pathways with 13C6-p-Anisic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of atoms through complex biochemical networks. 13C6-p-Anisic acid, a fully labeled isotopologue of the naturally occurring phenolic compound p-Anisic acid, serves as a powerful tracer for elucidating the metabolic fate of xenobiotics, gut microbial metabolism, and the biotransformation of dietary compounds.[1][2] p-Anisic acid, also known as 4-methoxybenzoic acid, is found in various plants and has antiseptic properties.[1][2] Understanding its metabolic pathways is crucial for assessing its biological activity, toxicity, and its impact on host-microbe interactions.

These application notes provide a comprehensive overview of the methodologies for utilizing 13C6-p-Anisic acid in metabolic studies, from experimental design to data analysis. The protocols and pathways described herein are based on established principles of stable isotope tracing and the known metabolism of aromatic acids.

Anticipated Metabolic Pathways of p-Anisic Acid

The metabolism of p-Anisic acid is expected to proceed through several key biotransformation reactions, primarily O-demethylation, hydroxylation, and subsequent conjugation. In mammals, these transformations are typically carried out by cytochrome P450 enzymes and phase II conjugation enzymes. In the gut, microbial enzymes play a significant role in the initial breakdown of such aromatic compounds.

A primary metabolic route involves the O-demethylation of the methoxy group to form p-hydroxybenzoic acid. This intermediate can then undergo further hydroxylation or be directly conjugated for excretion. In rats, the metabolism of p-anisic acid has been shown to result in urinary excretion of glucuronide and glycine conjugates.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_microbial Gut Microbial Degradation 13C6-p-Anisic_acid 13C6-p-Anisic acid 13C6-p-Hydroxybenzoic_acid 13C6-p-Hydroxybenzoic acid 13C6-p-Anisic_acid->13C6-p-Hydroxybenzoic_acid O-demethylation (e.g., CYP450, Gut Microbiota) 13C6-p-Anisoyl_Glycine 13C6-p-Anisoyl Glycine 13C6-p-Anisic_acid->13C6-p-Anisoyl_Glycine Glycine Conjugation 13C6-p-Anisoyl_Glucuronide 13C6-p-Anisoyl Glucuronide 13C6-p-Anisic_acid->13C6-p-Anisoyl_Glucuronide Glucuronidation 13C6-Protocatechuic_acid 13C6-Protocatechuic acid 13C6-p-Hydroxybenzoic_acid->13C6-Protocatechuic_acid Hydroxylation (e.g., CYP450) 13C6-p-Hydroxybenzoic_acid_Sulfate 13C6-p-Hydroxybenzoic acid Sulfate 13C6-p-Hydroxybenzoic_acid->13C6-p-Hydroxybenzoic_acid_Sulfate Sulfation 13C6-p-Hydroxybenzoic_acid_Glucuronide 13C6-p-Hydroxybenzoic acid Glucuronide 13C6-p-Hydroxybenzoic_acid->13C6-p-Hydroxybenzoic_acid_Glucuronide Glucuronidation Central_Metabolism Central Carbon Metabolism (e.g., TCA Cycle) 13C6-Protocatechuic_acid->Central_Metabolism Ring Cleavage

Caption: Proposed metabolic pathways of 13C6-p-Anisic acid.

Experimental Protocols

The following are generalized protocols for tracing the metabolism of 13C6-p-Anisic acid in different biological systems. Researchers should optimize these protocols based on their specific experimental setup and analytical instrumentation.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to investigate the phase I and phase II metabolism of 13C6-p-Anisic acid in a controlled in vitro environment.

Materials:

  • 13C6-p-Anisic acid

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Glycine

  • ATP

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 13C6-p-Anisic acid in a suitable solvent (e.g., DMSO or ethanol).

  • In a 96-well plate, combine phosphate buffer, HLM, and the NADPH regenerating system. For conjugation assays, also add the respective cofactors (UDPGA, PAPS, or Glycine and ATP).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 13C6-p-Anisic acid to a final concentration of 1-10 µM.

  • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples for the disappearance of the parent compound and the appearance of 13C-labeled metabolites.

G cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis A Prepare Reagent Mix (Buffer, HLMs, Cofactors) B Pre-incubate at 37°C A->B C Add 13C6-p-Anisic acid B->C D Incubate at 37°C (Time course) C->D E Quench with ACN D->E F Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: Workflow for in vitro metabolism assay.
Protocol 2: Gut Microbiota Fermentation

This protocol is designed to study the biotransformation of 13C6-p-Anisic acid by complex gut microbial communities.

Materials:

  • 13C6-p-Anisic acid

  • Fresh fecal samples from healthy donors

  • Anaerobic basal medium (e.g., Gifu Anaerobic Medium)

  • Anaerobic chamber or jars

  • Shaking incubator

  • Centrifuge

  • Solvents for extraction (e.g., ethyl acetate)

  • GC-MS or LC-MS/MS system

Procedure:

  • Prepare a fecal slurry by homogenizing fresh fecal samples in anaerobic basal medium inside an anaerobic chamber.

  • Inoculate anaerobic culture tubes containing the basal medium with the fecal slurry.

  • Add 13C6-p-Anisic acid to a final concentration of 50-100 µM.

  • Incubate the cultures at 37°C with gentle shaking for different time points (e.g., 0, 6, 12, 24, 48 hours).

  • At each time point, sacrifice a set of culture tubes.

  • Centrifuge the cultures to separate the bacterial pellet and the supernatant.

  • Extract the supernatant with an appropriate solvent (e.g., ethyl acetate) to capture aromatic metabolites.

  • Dry the extract and derivatize if necessary for GC-MS analysis, or resuspend in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples for the degradation of 13C6-p-Anisic acid and the formation of 13C-labeled metabolites.

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: In Vitro Metabolism of 13C6-p-Anisic Acid in Human Liver Microsomes

Time (min)13C6-p-Anisic acid (pmol/mg protein)13C6-p-Hydroxybenzoic acid (pmol/mg protein)13C6-p-Anisoyl Glucuronide (pmol/mg protein)
01000.0 ± 50.00.0 ± 0.00.0 ± 0.0
15850.2 ± 42.5120.5 ± 10.825.3 ± 3.1
30698.7 ± 35.1235.8 ± 21.258.9 ± 6.4
60452.1 ± 22.6410.3 ± 36.9121.7 ± 13.9
120189.4 ± 15.2588.6 ± 52.9205.1 ± 22.6
Data are presented as mean ± SD (n=3). This is illustrative data.

Table 2: Microbial Degradation of 13C6-p-Anisic Acid in Fecal Slurry Cultures

Time (hr)13C6-p-Anisic acid (µM)13C6-p-Hydroxybenzoic acid (µM)13C6-Protocatechuic acid (µM)
0100.0 ± 5.00.0 ± 0.00.0 ± 0.0
672.3 ± 4.125.8 ± 2.91.9 ± 0.3
1245.1 ± 3.548.9 ± 4.26.0 ± 0.8
2415.6 ± 1.865.2 ± 5.819.2 ± 2.5
482.3 ± 0.540.1 ± 3.757.6 ± 6.1
Data are presented as mean ± SD (n=3). This is illustrative data.

Conclusion

The use of 13C6-p-Anisic acid as a metabolic tracer provides a robust method for investigating the complex biotransformation pathways of this xenobiotic compound. The protocols and illustrative data presented here offer a framework for researchers to design and execute experiments aimed at understanding its metabolism in various biological systems. The insights gained from such studies are critical for drug development, toxicology, and nutritional science, particularly in the context of host-microbiome interactions. The ability to trace the 13C-labeled backbone of p-Anisic acid through different metabolic routes will undoubtedly contribute to a more comprehensive understanding of its physiological effects.

References

Quantification of p-Anisic Acid in Human Plasma Using a ¹³C₆-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

APPLICATION NOTE

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of p-Anisic acid in human plasma. The assay utilizes a stable isotope-labeled internal standard, ¹³C₆-p-Anisic acid, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of p-Anisic acid in a biological matrix.

Introduction

p-Anisic acid, also known as 4-methoxybenzoic acid, is a phenolic compound found naturally in various plants, such as anise, and is also a metabolite of certain drugs.[1][2] It possesses antiseptic properties and is used as an intermediate in the synthesis of more complex organic compounds.[1] Accurate quantification of p-Anisic acid in plasma is crucial for understanding its pharmacokinetic profile and metabolic fate. LC-MS/MS has become the preferred analytical technique for bioanalytical studies due to its high sensitivity, specificity, and speed. The use of a stable isotope-labeled internal standard, such as ¹³C₆-p-Anisic acid, is the gold standard for quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response.[3]

Experimental

Materials and Reagents
  • p-Anisic acid (≥99% purity)

  • ¹³C₆-p-Anisic acid (≥99% purity, isotopic purity ≥98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K₂EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method

2.3.1. Liquid Chromatography

A C18 reversed-phase column is suitable for the separation of p-Anisic acid.[4][5]

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

2.3.2. Mass Spectrometry

The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
p-Anisic acid151.0107.0100-15
¹³C₆-p-Anisic acid157.0113.0100-15

Note: The specific collision energy should be optimized for the instrument in use.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for preparing plasma samples.[6]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the ¹³C₆-p-Anisic acid internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Method Validation

The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[7][8]

Linearity and Range

The method should demonstrate linearity over a defined concentration range. A typical calibration curve for p-Anisic acid in plasma might range from 1 to 1000 ng/mL. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated at a minimum of three quality control (QC) concentrations (low, medium, and high). The acceptance criteria are typically within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1095 - 105< 1095 - 105
Low3< 897 - 103< 897 - 103
Medium100< 598 - 102< 598 - 102
High800< 598 - 102< 598 - 102

Note: The presented data are representative and should be established during method validation.

Selectivity and Matrix Effect

The method's selectivity should be assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of p-Anisic acid and its internal standard. The matrix effect should be evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components in the plasma.

Stability

The stability of p-Anisic acid in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Application

This validated LC-MS/MS method can be applied to pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, and half-life following administration of p-Anisic acid or a parent drug that metabolizes to it.

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add ¹³C₆-p-Anisic Acid IS plasma->is_addition ppt Protein Precipitation (Acetonitrile) is_addition->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis lcms->data

Experimental Workflow for Plasma Sample Preparation.

metabolic_pathway parent_drug Parent Drug (e.g., Anethole) p_anisic_acid p-Anisic Acid (4-Methoxybenzoic acid) parent_drug->p_anisic_acid Oxidation conjugation Phase II Metabolism (Glucuronidation/Sulfation) p_anisic_acid->conjugation excretion Excretion (Urine) conjugation->excretion

Simplified Metabolic Pathway of p-Anisic Acid.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of p-Anisic acid in human plasma. The use of a ¹³C₆-labeled internal standard and a simple protein precipitation sample preparation protocol makes this method well-suited for high-throughput bioanalysis in support of pharmacokinetic and metabolic studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing p-Anisic Acid-13C6 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of p-Anisic acid-13C6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal intensity of this compound in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: For carboxylic acids like p-Anisic acid, negative ion electrospray ionization (ESI-) is generally the preferred mode. This is because the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which typically provides a strong and stable signal. While positive ion mode (+ESI) may show some adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺), the sensitivity is often significantly lower.

Q2: I am observing a weak signal for this compound. What are the first troubleshooting steps?

A2: A weak signal can stem from several factors. A logical first step is to systematically evaluate your system from sample to detector. This workflow can help pinpoint the issue.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Method Optimization cluster_2 Advanced Troubleshooting start Low Signal Observed check_ms Verify MS Performance (Tune & Calibration) start->check_ms check_lc Check LC System (Pressure, Leaks) start->check_lc optimize_source Optimize Ion Source Parameters check_ms->optimize_source MS OK optimize_mobile Adjust Mobile Phase check_lc->optimize_mobile LC OK optimize_source->optimize_mobile optimize_sample Review Sample Prep optimize_mobile->optimize_sample matrix_effects Investigate Matrix Effects optimize_sample->matrix_effects Signal Still Low column_issues Evaluate Column Health matrix_effects->column_issues

Caption: A logical workflow for troubleshooting low signal intensity.

Q3: How do mobile phase additives affect the signal of this compound?

A3: Mobile phase additives are critical for good chromatography and efficient ionization. For acidic compounds in negative ESI mode, the choice of additive can significantly impact signal intensity.

AdditiveTypical ConcentrationExpected Effect on this compound Signal
Formic Acid 0.1%Can improve peak shape and provides a source of protons for the mobile phase. In negative mode, it may slightly suppress the signal compared to no acid, but often provides a more stable spray.
Acetic Acid 0.1%Similar to formic acid, it can be a good starting point for carboxylic acids in negative ion mode, balancing chromatographic performance and signal response.[1]
Ammonium Formate 5-10 mMCan improve peak shape. However, in negative ESI mode, it may suppress the signal of carboxylic acids compared to weak acids.[1][2] Formate adducts may also be observed.
Ammonium Acetate 5-10 mMSimilar to ammonium formate, it can improve chromatography but may lead to signal suppression for acidic analytes in negative mode.[3]

Recommendation: For initial method development, start with 0.1% formic acid in both the aqueous and organic mobile phases. If peak shape is poor, consider adding a low concentration of ammonium formate (e.g., 2-5 mM) in conjunction with formic acid, but monitor for any signal suppression.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

If you are experiencing a weak or absent signal for this compound, follow these steps to diagnose and resolve the issue.

1.1. Mass Spectrometer and Ion Source Optimization

Proper tuning and optimization of the mass spectrometer are crucial. Since this compound is often used as an internal standard, its signal must be stable and robust.

Experimental Protocol: Ion Source Parameter Optimization

  • Prepare the Tuning Solution: Infuse a solution of this compound (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer at a flow rate of 10-20 µL/min.

  • Select Ionization Mode: Operate in negative electrospray ionization (ESI-) mode.

  • Optimize Key Parameters: Systematically adjust the following parameters to maximize the signal of the deprotonated molecule [M-H]⁻. The molecular weight of this compound is approximately 158.18 g/mol (C₈H₈O₃ with 6 ¹³C atoms), so the precursor ion to monitor will have an m/z of approximately 157.1.

ParameterTypical Starting RangeOptimization Goal
Capillary Voltage -2.5 to -4.0 kVFind the voltage that provides the most stable and intense signal without causing a corona discharge.[4][5]
Cone Voltage (or Declustering Potential) 10 - 60 VOptimize to maximize the precursor ion signal and minimize in-source fragmentation. Ramp the voltage and observe the intensity of the [M-H]⁻ ion.[5][6]
Source Temperature 100 - 150 °CAdjust for efficient desolvation without causing thermal degradation.
Desolvation Gas Flow & Temperature Instrument DependentIncrease to improve desolvation, especially at higher LC flow rates. Typical desolvation temperatures range from 250-450°C.[4]
Nebulizer Gas Pressure 20 - 60 psiOptimize for a stable spray.[4]

1.2. Multiple Reaction Monitoring (MRM) Transition Optimization

For quantitative analysis using a triple quadrupole mass spectrometer, optimizing the MRM transitions is essential for sensitivity and specificity.

Experimental Protocol: MRM Optimization

  • Precursor Ion Selection: The precursor ion for this compound in negative ion mode is the deprotonated molecule, [M-H]⁻, with an m/z of approximately 157.1.

  • Product Ion Scan: Infuse a solution of this compound and perform a product ion scan of the m/z 157.1 precursor. Vary the collision energy (CE) to identify the most abundant and stable fragment ions. A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da).[7]

  • MRM Parameter Optimization: Once potential product ions are identified, create an MRM method and optimize the collision energy and declustering potential for each transition to maximize the signal intensity.[8][9]

Precursor Ion (m/z)Product Ion (m/z)Putative FragmentationOptimized Collision Energy (CE)Optimized Declustering Potential (DP)
~157.1To be determined experimentallye.g., Loss of CO₂To be determined experimentallyTo be determined experimentally
~157.1To be determined experimentallyOther fragmentsTo be determined experimentallyTo be determined experimentally

Note: The optimal CE and DP values are instrument-dependent and must be determined empirically.

MRM_Optimization cluster_0 Step 1: Precursor Identification cluster_1 Step 2: Fragmentation cluster_2 Step 3: MRM Optimization infuse Infuse this compound ms1 Acquire Full Scan MS (Negative Mode) infuse->ms1 precursor Identify [M-H]⁻ (m/z ~157.1) ms1->precursor product_scan Perform Product Ion Scan on m/z ~157.1 precursor->product_scan ramp_ce Ramp Collision Energy product_scan->ramp_ce fragments Identify Stable Product Ions ramp_ce->fragments mrm_method Create MRM Method with Precursor-Product Pairs fragments->mrm_method optimize_ce_dp Optimize CE and DP for each transition mrm_method->optimize_ce_dp final_method Finalized, Sensitive MRM Method optimize_ce_dp->final_method

Caption: Workflow for optimizing MRM transitions for this compound.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise integration and reduce analytical accuracy. For acidic compounds like p-Anisic acid, peak tailing is a common issue.

2.1. Causes and Solutions for Peak Tailing

CauseDiagnosisRecommended Solution
Secondary Silanol Interactions Peak tailing is more pronounced for acidic analytes.Ensure the mobile phase pH is sufficiently low (at least 2 pH units below the pKa of p-Anisic acid, which is ~4.47) to keep the analyte in its neutral form. Use a modern, high-purity, end-capped C18 column. Consider adding a buffer like ammonium formate to the mobile phase.[8]
Column Overload Peak shape worsens with increasing sample concentration.Reduce the injection volume or dilute the sample.
Column Contamination or Voids All peaks in the chromatogram are broad or tailing. Increased backpressure may be observed.Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column is highly recommended.
Extra-column Volume Tailing is more significant for early-eluting peaks.Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made.

digraph "Peak_Tailing_Troubleshooting" {
graph [fontname="Arial", fontsize=12];
node [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontname="Arial", fontsize=11];
node_sol [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fontname="Arial", fontsize=11];
node_cause [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Peak Tailing Observed"]; q1 [label="All peaks tailing?"]; q2 [label="Worse at high conc.?"]; q3 [label="Early peaks worse?"];

start -> q1; q1 -> node_cause [label="No (Analyte-specific)"]; q1 -> q3 [label="Yes (System-wide)"];

node_cause [label="Secondary Interactions\n(Silanols)"]; node_sol1 [label="Lower mobile phase pH\nUse end-capped column\nAdd buffer"]; node_cause -> node_sol1;

node_cause -> q2 [style=invis]; q2 -> node_cause2 [label="Yes"]; node_cause2 [label="Column Overload"]; node_sol2 [label="Dilute sample or\nreduce injection volume"]; node_cause2 -> node_sol2;

q2 -> node_cause [label="No"];

q3 -> node_cause3 [label="Yes"]; node_cause3 [label="Extra-column Volume"]; node_sol3 [label="Check tubing and fittings"]; node_cause3 -> node_sol3;

q3 -> node_cause4 [label="No"]; node_cause4 [label="Column Contamination/Void"]; node_sol4 [label="Flush or replace column"]; node_cause4 -> node_sol4; }

Caption: Decision tree for troubleshooting peak tailing issues.

Issue 3: Signal Suppression or Enhancement (Matrix Effects)

Matrix effects occur when components in the sample, other than the analyte, alter the ionization efficiency, leading to inaccurate quantification.

3.1. Assessing Matrix Effects

A common method to quantify matrix effects is to compare the signal of an analyte in a clean solution to its signal in a sample matrix where the analyte has been added after the extraction process.

Experimental Protocol: Quantifying Matrix Effect

  • Prepare Samples:

    • Set A (Neat Solution): Spike this compound into the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. In the final extract, spike this compound to the same concentration as in Set A.

  • Analyze Samples: Inject and analyze both sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect (%ME): %ME = ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100

    • %ME < 100% indicates ion suppression.

    • %ME > 100% indicates ion enhancement.

    • Values between 85% and 115% are often considered acceptable.[10][11]

3.2. Mitigating Matrix Effects

StrategyDescription
Improve Sample Preparation Use a more effective sample cleanup method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[12][13]
Modify Chromatography Adjust the LC gradient to separate the analyte from co-eluting matrix components.
Sample Dilution Diluting the sample can reduce the concentration of interfering components. However, this may compromise the limit of detection.[14]
Use a Stable Isotope-Labeled Internal Standard This compound is designed for this purpose. Since it has nearly identical chemical properties to the unlabeled analyte, it will be affected by matrix effects in a similar way, allowing for accurate correction during quantification.[15]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for p-Anisic Acid from Human Plasma

This protocol is a general method for extracting acidic compounds from plasma and can be adapted for p-Anisic acid. A polymeric reversed-phase SPE sorbent is recommended.[12]

  • Sample Pre-treatment: Acidify 100 µL of plasma by adding a small volume of concentrated formic acid to a final concentration of 1-2%. This ensures p-Anisic acid is in its neutral, protonated form for better retention on a reversed-phase sorbent.[12]

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow flow rate (e.g., 1 drop per second).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the p-Anisic acid with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for p-Anisic Acid from Human Plasma

LLE is an alternative to SPE for sample cleanup.

  • Sample Acidification: To 100 µL of plasma, add a small volume of acid (e.g., 1M HCl or formic acid) to adjust the pH to below 3.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes, then centrifuge to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.

References

Technical Support Center: Correcting for Matrix Effects with p-Anisic acid-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Anisic acid-13C6 to correct for matrix effects in quantitative mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in quantitative analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts in a plasma sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[1][2] Electrospray ionization (ESI) is known to be particularly susceptible to these effects.[2]

MatrixEffect cluster_source LC Eluent Enters Ion Source Analyte Analyte Ionization Ionization Process (ESI/APCI) Analyte->Ionization IS This compound IS->Ionization Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Ionization Signal Altered MS Signal Ionization->Signal Suppression or Enhancement Workflow Start 1. Sample Aliquot Add_IS 2. Add IS (this compound) Start->Add_IS Mix 3. Vortex/Mix Add_IS->Mix Extract 4. Extraction (Protein Precipitation, LLE, SPE) Mix->Extract Process 5. Evaporate & Reconstitute Extract->Process Analyze 6. LC-MS/MS Analysis Process->Analyze

References

Technical Support Center: p-Anisic Acid-13C6 Isotopic Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Anisic acid-13C6 as an internal standard in quantitative mass spectrometry-based assays. The following sections address common issues related to isotopic interference and provide detailed experimental protocols to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound?

A1: Isotopic interference, often referred to as "crosstalk" or "spill-over," occurs when the signal from the naturally occurring isotopes of the unlabeled (native) p-Anisic acid contributes to the signal of the this compound internal standard. Unlabeled p-Anisic acid contains a small percentage of naturally abundant heavy isotopes (primarily ¹³C and ¹⁸O). This can lead to an overestimation of the internal standard's response, which in turn can cause an underestimation of the native analyte's concentration, introducing bias into the quantitative results. This phenomenon is more pronounced at high concentrations of the native analyte relative to the internal standard.

Q2: How significant is the isotopic contribution of unlabeled p-Anisic acid to the this compound signal?

A2: The significance of the contribution depends on the mass resolution of the instrument and the relative concentrations of the analyte and the internal standard. The molecular formula for p-Anisic acid is C₈H₈O₃, and for this compound, it is C₂¹³C₆H₈O₃.[1][2][3][4][5][6] The following table summarizes the theoretical isotopic distribution and highlights the potential for overlap.

IonUnlabeled p-Anisic Acid (C₈H₈O₃)This compound (C₂¹³C₆H₈O₃)
Monoisotopic Mass 152.0473 158.0674
M+0100%100%
M+18.87%3.21%
M+20.78%0.35%
M+30.06%0.03%
M+40.00%0.00%
M+50.00%0.00%
M+6 0.00% Contributes to M+0 of this compound

Data calculated using a theoretical isotope distribution calculator.

As the table illustrates, the isotopic envelope of the unlabeled p-Anisic acid does not directly overlap with the monoisotopic peak of the fully labeled this compound at M+6. However, in-source fragmentation or the presence of adducts could potentially lead to interfering ions. More importantly, if the isotopic purity of the this compound is not 100%, less-labeled species could be present, leading to more complex overlap scenarios.

Q3: What are the common mass fragments of p-Anisic acid that I should be aware of?

A3: In mass spectrometry, p-Anisic acid can fragment, and being aware of these fragments can help in designing a robust multiple reaction monitoring (MRM) method. Common fragments include ions at m/z 135, resulting from the loss of a hydroxyl group (-OH), and m/z 107, from the loss of the entire carboxylic acid group (-COOH). When developing a quantitative method, it is crucial to select fragment ions that are unique to your analyte and internal standard and are free from background interference.

Q4: Can I correct for isotopic interference?

A4: Yes, several strategies can be employed to correct for isotopic interference. These range from simple experimental adjustments to more complex mathematical corrections:

  • Optimize Analyte to Internal Standard Ratio: Maintain a consistent and optimized concentration ratio of the analyte to the internal standard across your calibration curve and samples. Avoid excessively high analyte concentrations relative to the internal standard.

  • Use a Higher Labeled Isotope: If available, using an internal standard with a greater mass difference from the analyte can help to minimize overlap.

  • Mathematical Correction: A correction factor can be calculated and applied to the measured peak areas. This involves analyzing a sample of the unlabeled analyte at a known concentration and measuring its contribution to the internal standard's mass channel.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Non-linear calibration curve (especially at high concentrations) Isotopic contribution from the unlabeled analyte to the internal standard signal.1. Verify IS Concentration: Ensure the internal standard concentration is appropriate and consistent across all standards and samples. 2. Lower Analyte Concentration: If possible, dilute the samples to bring the analyte concentration into a range where the isotopic contribution is negligible. 3. Apply Correction Factor: Calculate and apply a correction for the isotopic overlap (see experimental protocol below).
Poor accuracy and precision in QC samples Inconsistent isotopic interference across samples due to varying analyte concentrations.1. Re-evaluate IS Concentration: The internal standard concentration may need to be adjusted to better match the expected analyte concentrations in the samples. 2. Implement Correction Protocol: Consistently apply a mathematical correction for isotopic interference to all samples.
Unexpected peaks in the internal standard channel Contamination or in-source fragmentation.1. Analyze Blanks: Inject a blank sample (matrix without analyte or IS) to check for background interference. 2. Analyze Unlabeled Analyte Standard: Inject a high concentration of the unlabeled analyte to observe any fragmentation that might interfere with the IS channel. 3. Optimize MS/MS Transitions: Select different precursor-product ion transitions that are more specific and less prone to interference.

Experimental Protocol: Quantitative Analysis of p-Anisic Acid using this compound with Isotopic Interference Correction

This protocol outlines a general procedure for the quantification of p-Anisic acid in a given matrix using LC-MS/MS with a correction for isotopic interference.

1. Preparation of Standards and Solutions

  • p-Anisic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve p-Anisic acid in a suitable solvent (e.g., methanol).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the p-Anisic acid stock solution. Each standard should be spiked with a constant, known concentration of the this compound IS.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

2. Sample Preparation

  • A generic protein precipitation protocol is provided below. This should be optimized for your specific matrix.

    • To 100 µL of sample (calibrator, QC, or unknown), add 20 µL of the this compound IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the mobile phase.

3. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used for the separation of organic acids.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • p-Anisic acid transition (example): Q1: 151.0 -> Q3: 107.0

    • This compound transition (example): Q1: 157.0 -> Q3: 113.0

    • Note: These transitions should be optimized on your specific instrument.

4. Isotopic Interference Correction

  • Prepare a "Crosstalk" Standard: Prepare a solution containing a high, known concentration of unlabeled p-Anisic acid without the internal standard.

  • Analyze the Crosstalk Standard: Inject this standard and measure the peak area in the MRM channel for the this compound internal standard.

  • Calculate the Correction Factor (CF): CF = (Area of IS channel in Crosstalk Std) / (Area of Analyte channel in Crosstalk Std)

  • Apply the Correction: For all subsequent samples, correct the measured peak area of the internal standard using the following formula: Corrected IS Area = Measured IS Area - (CF * Measured Analyte Area)

  • Quantification: Use the ratio of the Measured Analyte Area to the Corrected IS Area for calibration and quantification.

Visualizations

Isotopic_Interference cluster_analyte Unlabeled p-Anisic Acid cluster_is This compound (IS) Analyte_M0 M+0 (152.05 Da) ~91.1% Analyte_M1 M+1 (153.05 Da) ~8.9% Interference Natural Isotope Contribution Analyte_M1->Interference IS_M6 M+6 (158.07 Da) (Target Ion) Interference->IS_M6 Potential Interference

Caption: Isotopic distribution overlap between unlabeled p-Anisic acid and its 13C6-labeled internal standard.

Correction_Workflow Start Start Analysis Prep_Standards Prepare Standards (Analyte & IS) Start->Prep_Standards Analyze_Crosstalk Analyze High Conc. Unlabeled Analyte Prep_Standards->Analyze_Crosstalk Calculate_CF Calculate Correction Factor (CF) Analyze_Crosstalk->Calculate_CF Analyze_Samples Analyze Calibration Curve, QCs, and Samples Calculate_CF->Analyze_Samples Apply_Correction Apply Correction to IS Area: Corrected IS Area = Measured IS Area - (CF * Measured Analyte Area) Analyze_Samples->Apply_Correction Quantify Perform Quantification Apply_Correction->Quantify End End Quantify->End

Caption: Experimental workflow for isotopic interference correction.

References

Technical Support Center: Optimizing Chromatography for p-Anisic Acid-13C6 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of p-Anisic acid and its stable isotope-labeled internal standard, p-Anisic acid-13C6.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for analyzing p-Anisic acid?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for the analysis of p-Anisic acid. Typical methods utilize a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. To ensure good peak shape and retention for this acidic compound, the mobile phase is often acidified with formic acid or phosphoric acid.[1][2] Detection is commonly performed using UV spectrophotometry or mass spectrometry (MS).

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice for quantitative analysis, especially in LC-MS, because they have nearly identical chemical and physical properties to the analyte of interest.[3] This ensures that they behave similarly during sample preparation, chromatography, and ionization, which helps to correct for matrix effects, recovery losses, and variations in instrument response.[3]

Q3: Can p-Anisic acid and this compound be separated chromatographically?

A3: While challenging due to their very similar properties, baseline separation is not always necessary, particularly with mass spectrometric detection where the mass difference allows for distinction. However, it is crucial that the two compounds co-elute to ensure that they experience the same matrix effects and ionization suppression or enhancement.[4] In some cases, a slight chromatographic shift, known as the isotope effect, can be observed between the analyte and its SIL internal standard.[1] This effect is generally less pronounced with 13C labeling compared to deuterium labeling.[1]

Q4: How does mobile phase pH affect the separation?

A4: The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like p-Anisic acid.[2][5][6][7][8] p-Anisic acid is a carboxylic acid, and its retention on a reversed-phase column is highly dependent on its ionization state. At a pH below its pKa, it will be in its neutral, more hydrophobic form and will be more strongly retained. At a pH above its pKa, it will be in its ionized, more polar form and will elute earlier. Controlling the pH is essential for achieving reproducible retention times and good peak shapes.[2][5][6][7][8]

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic separation of p-Anisic acid and this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Column Silanols Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups on the silica-based stationary phase.[9]
Mobile Phase pH Close to Analyte pKa Adjust the mobile phase pH to be at least 2 units away from the pKa of p-Anisic acid to ensure it is in a single ionic state.[6][10]
Column Overload Reduce the injection volume or the concentration of the sample.[10]
Incompatible Injection Solvent Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.[10]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]
Problem 2: Peak Splitting

Possible Causes and Solutions:

Cause Solution
Co-elution of an Interfering Compound If using UV detection, this is more likely. Optimize the mobile phase composition or gradient to improve resolution. For MS detection, ensure you are monitoring the correct m/z values.
Column Void or Channeling This can result from improper column packing or high pressure. Replacing the column is often necessary.[12]
Blocked Column Frit Backflush the column or replace the frit if possible. If the blockage is severe, the column may need to be replaced.[12]
Injection Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dilute the sample in the mobile phase.[11]
Mobile phase pH is too close to the pKa If the mobile phase pH is too close to the analyte's pKa, both the ionized and non-ionized forms may be present, leading to peak splitting. Adjust the mobile phase pH.[6][10][11]
Problem 3: Inconsistent Retention Times

Possible Causes and Solutions:

Cause Solution
Poorly Buffered Mobile Phase Ensure the buffer concentration is sufficient to control the pH, especially if there are acidic or basic components in the sample matrix.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation in the pump.
Pump Malfunction Check for leaks in the pump and ensure the check valves are functioning correctly.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.

Experimental Protocols

Recommended LC-MS/MS Method for p-Anisic Acid and this compound

This protocol provides a starting point for method development and optimization.

Parameter Recommendation
LC System UHPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions p-Anisic acid: To be determined empiricallythis compound: To be determined empirically
Sample Preparation Protein precipitation of plasma samples with acetonitrile (1:3 v/v), followed by centrifugation and injection of the supernatant.

Note: The specific MRM transitions for p-Anisic acid and its internal standard should be optimized by infusing a standard solution of each compound into the mass spectrometer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of p-Anisic acid.

troubleshooting_logic start Chromatographic Issue (e.g., Poor Peak Shape) check_mobile_phase Is mobile phase pH appropriate? start->check_mobile_phase adjust_ph Adjust pH to be >2 units from pKa check_mobile_phase->adjust_ph No check_solvent Is injection solvent compatible? check_mobile_phase->check_solvent Yes end Problem Resolved adjust_ph->end change_solvent Dissolve sample in mobile phase check_solvent->change_solvent No check_column Is column overloaded or contaminated? check_solvent->check_column Yes change_solvent->end reduce_load_flush Reduce injection volume or flush column check_column->reduce_load_flush Yes replace_column Replace column check_column->replace_column No reduce_load_flush->end

Caption: Troubleshooting decision tree for common HPLC peak shape issues.

References

Technical Support Center: p-Anisic Acid-13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Anisic acid-13C6 as an internal standard in their bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a stable isotope-labeled (SIL) version of p-Anisic acid (4-Methoxybenzoic acid), where six carbon atoms have been replaced with the Carbon-13 isotope.[1][2][3][4] Its primary application is as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Using a SIL internal standard is considered the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

Stable isotope-labeled internal standards are chemically and physically almost identical to the analyte of interest. This means they co-elute during chromatography and experience the same degree of matrix effects, such as ion suppression or enhancement. This close tracking of the analyte's behavior provides the most accurate compensation for variability that can occur during sample extraction, injection, and ionization, leading to improved precision and accuracy of the quantitative results. Structural analogs, while similar, may exhibit different extraction recoveries and ionization efficiencies, leading to less reliable data.

Q3: What are the common causes of variability when using this compound as an internal standard?

Variability in the this compound signal can arise from several sources throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation: Inconsistent pipetting of the internal standard, incomplete mixing with the sample matrix, or variability in extraction efficiency between samples.

  • Matrix Effects: Differences in the composition of the biological matrix (e.g., plasma, urine) between individual samples can lead to variable ion suppression or enhancement of the IS signal.[5] This is a common challenge in bioanalysis.

  • Instrumental Factors: Fluctuations in the LC-MS system's performance, such as inconsistent injection volumes, detector drift, or a dirty ion source, can contribute to IS variability.

  • Chemical Stability: Degradation of this compound during sample storage or processing, although less common for this stable compound, should be considered.

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area Across a Batch

If you observe a coefficient of variation (%CV) greater than 15% for the this compound peak area in your analytical batch (excluding obvious outliers), it is crucial to investigate the root cause.

Troubleshooting Workflow:

A High IS Variability (>15% CV) B Review Sample Preparation Records A->B E Evaluate Matrix Effects A->E H Assess Instrument Performance A->H C Check for Pipetting Errors B->C D Verify IS Stock Solution Integrity B->D F Post-Extraction Spike Experiment E->F G Dilution of Samples E->G I Review System Suitability Data H->I J Inspect LC & MS for Contamination H->J K Re-optimize Source Parameters H->K

Caption: Troubleshooting workflow for high internal standard variability.

Step-by-Step Guide:

  • Review Sample Preparation: Carefully examine the sample preparation records for any documented errors, such as incorrect spiking of the internal standard.

  • Verify Internal Standard Stock Solution: Ensure the this compound stock solution was prepared correctly and has not degraded. Prepare a fresh stock solution if in doubt.

  • Investigate Matrix Effects:

    • Post-Extraction Spike Experiment: Spike a blank matrix extract with this compound and compare the response to the IS in a neat solution. A significant difference indicates the presence of matrix effects.

    • Sample Dilution: Diluting the plasma samples with a suitable buffer can mitigate matrix effects.[6]

  • Assess Instrument Performance:

    • System Suitability: Check the system suitability test results for any deviations in retention time, peak shape, or signal intensity.

    • Injection Precision: Perform multiple injections of a standard solution to check for injection volume precision.

    • Clean the Ion Source: A contaminated ion source is a common cause of signal instability.

Issue 2: Inconsistent Analyte/Internal Standard Area Ratio

Even with a stable IS signal, the analyte/IS area ratio can show high variability, leading to poor precision and accuracy.

Troubleshooting Workflow:

A Inconsistent Analyte/IS Ratio B Differential Matrix Effects A->B F Check for Analyte Instability A->F I Ionization Competition A->I C Analyte & IS in Different Matrix Lots B->C D Investigate Co-eluting Interferences B->D E Modify Chromatographic Method D->E G Review Sample Handling & Storage F->G H Perform Stability Experiments F->H J Dilute Samples I->J K Optimize IS Concentration I->K

Caption: Troubleshooting inconsistent analyte to internal standard ratios.

Step-by-Step Guide:

  • Evaluate for Differential Matrix Effects: The matrix might affect the analyte and the IS differently, even with a SIL-IS. This can occur if there is a co-eluting metabolite or endogenous compound that specifically suppresses or enhances the analyte's signal.

  • Optimize Chromatography: Improve the chromatographic separation to resolve the analyte from any interfering components.

  • Assess Analyte Stability: The analyte may be less stable than the internal standard in the given matrix or under the storage conditions. Conduct freeze-thaw and bench-top stability experiments.

  • Investigate Ionization Competition: At high concentrations, the analyte and internal standard may compete for ionization, leading to a non-linear response. Diluting the samples can help to mitigate this effect.

Quantitative Data Summary

The following tables represent typical data from a bioanalytical method validation for p-Anisic acid using this compound as an internal standard in human plasma.

Table 1: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ1.08.5-3.29.8-2.5
Low3.06.21.57.52.1
Mid504.5-0.85.9-1.2
High1503.82.34.71.9

LLOQ: Lower Limit of Quantification

Table 2: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low85.286.10.950.99
High87.586.90.931.01

Experimental Protocol: Quantification of p-Anisic Acid in Human Plasma

This protocol outlines a typical protein precipitation extraction and LC-MS/MS analysis for p-Anisic acid in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • p-Anisic acid reference standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of p-Anisic acid and this compound in ACN.

  • Working Solutions: Prepare serial dilutions of the p-Anisic acid stock solution in 50:50 ACN:Water to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in ACN.

3. Sample Preparation (Protein Precipitation):

A Aliquot 50 µL Plasma Sample B Add 150 µL IS Spiking Solution in ACN A->B C Vortex Mix (1 min) B->C D Centrifuge (10,000 x g, 5 min) C->D E Transfer Supernatant D->E F Dilute with Water (1:1) E->F G Inject into LC-MS/MS F->G

Caption: Protein precipitation workflow for plasma sample analysis.

4. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: ACN with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • p-Anisic acid: Q1 151.1 -> Q3 107.1

    • This compound: Q1 157.1 -> Q3 113.1

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the analyte/IS area ratio.

  • Construct a calibration curve by plotting the area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Quantify the unknown samples and QCs from the calibration curve.

References

Technical Support Center: Analysis of p-Anisic Acid-13C6 by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-Anisic acid-13C6 as a stable isotope-labeled internal standard (SIL-IS) in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and inaccurate quantification.

Issue: Low or inconsistent signal intensity for this compound.

  • Possible Cause 1: Co-elution with Matrix Components. Components from the sample matrix (e.g., salts, lipids, proteins) that elute at the same time as this compound can compete for ionization, leading to a suppressed signal.[1][2][3] This is a primary cause of ion suppression in ESI-MS.[1][4]

  • Solution 1: Chromatographic Optimization. Modify the liquid chromatography (LC) conditions to separate this compound from interfering matrix components.[5][6]

    • Adjust Gradient Profile: A shallower gradient can improve the resolution between the analyte and matrix components.

    • Change Stationary Phase: If using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a biphenyl phase, to alter selectivity.[7]

    • Modify Mobile Phase: While trifluoroacetic acid (TFA) can be a strong ion-pairing agent, it is also known to cause significant ion suppression in ESI.[1][8] If possible, replace it with formic acid at a low concentration (e.g., 0.1%).[1]

  • Possible Cause 2: Inefficient Sample Preparation. The presence of a high concentration of non-volatile salts, detergents, or polymers from the sample preparation process can lead to ion suppression.[7][8][9]

  • Solution 2: Enhance Sample Cleanup.

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively extract p-Anisic acid and its unlabeled counterpart while removing a significant portion of the interfering matrix.[5][10] Ion-exchange SPE can be particularly effective for cleaning up plasma extracts.[11]

    • Liquid-Liquid Extraction (LLE): This technique can effectively remove many matrix components that cause ion suppression.[5][10]

    • Protein Precipitation: While a common technique, it may not be sufficient on its own and can still leave behind interfering substances.[10]

  • Possible Cause 3: High Concentration of this compound. At high concentrations (>10⁻⁵ M), the ESI response can become non-linear, leading to signal suppression.[1]

  • Solution 3: Optimize Internal Standard Concentration. The concentration of the internal standard should be appropriate for the expected analyte concentration range.[1] Avoid using an excessively high concentration of the SIL-IS.

Issue: Poor accuracy and precision in quantitative results.

  • Possible Cause 1: Differential Ion Suppression. Even with a SIL-IS, slight differences in retention time between the analyte (p-Anisic acid) and the internal standard (this compound) can expose them to different matrix effects, leading to inaccurate results.[12]

  • Solution 1: Ensure Co-elution. The chromatographic conditions should be optimized to ensure that p-Anisic acid and this compound co-elute as closely as possible.[1]

  • Possible Cause 2: Matrix Effects Vary Between Samples. The composition of the biological matrix can differ from sample to sample, leading to variable ion suppression and poor reproducibility.[7]

  • Solution 2: Matrix-Matched Calibration. Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[5][10] This approach helps to account for matrix-induced changes in ionization efficiency.[5]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][7] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of a quantitative assay.[1][4]

Q2: How does a stable isotope-labeled internal standard like this compound help with ion suppression?

A2: A SIL-IS is considered the gold standard for compensating for ion suppression.[7] Because this compound has nearly identical physicochemical properties to the unlabeled p-Anisic acid, it will co-elute and experience the same degree of ion suppression.[1] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.[5]

Q3: What are the common sources of ion suppression in biological samples?

A3: Common sources of ion suppression in biological matrices include:

  • Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate buffers) can build up in the ion source and interfere with ionization.[8]

  • Phospholipids: Abundant in plasma and tissue samples, these can cause significant ion suppression.

  • Detergents and Polymers: Often introduced during sample preparation, these can suppress the analyte signal.[7]

Q4: Can the choice of ionization source affect ion suppression?

A4: Yes. Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][10] This is due to the different ionization mechanisms.[10] If significant and unresolved ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable option.[13]

Q5: How can I experimentally determine if ion suppression is affecting my analysis of p-Anisic acid?

A5: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[6][7] This involves infusing a constant flow of your analyte (p-Anisic acid) into the MS while injecting a blank matrix extract onto the LC column. Dips in the baseline signal of the analyte indicate the retention times where matrix components are eluting and causing ion suppression.[6]

Quantitative Data on Ion Suppression

Mobile Phase AdditiveTypical ConcentrationRelative Signal Intensity (%)Potential for Ion Suppression
Formic Acid0.1%100 (Reference)Low
Acetic Acid0.1%80-90Low to Moderate
Trifluoroacetic Acid (TFA)0.1%10-30High
Ammonium Formate5 mM90-100Low
Ammonium Acetate5 mM70-85Moderate

This table provides illustrative values based on general knowledge of ESI-MS and is intended for comparative purposes. Formic acid is often the preferred additive for positive ion mode ESI, while TFA is known to be a strong signal suppressor.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system with an ESI source

  • Syringe pump

  • Tee-union

  • Syringe containing a standard solution of p-Anisic acid (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the outlet of the syringe pump to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill the syringe with the p-Anisic acid standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the analyte solution into the MS and acquire data in MRM or SIM mode for p-Anisic acid. You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the baseline of the p-Anisic acid signal. Any significant drop in the baseline indicates a region of ion suppression.

    • Compare the retention time of p-Anisic acid and this compound in your analytical method to the identified ion suppression zones. If they overlap, chromatographic or sample preparation optimization is necessary.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To reduce matrix effects by cleaning up plasma samples before LC-MS/MS analysis of p-Anisic acid.

Materials:

  • Mixed-mode or polymeric SPE cartridges

  • Plasma sample

  • Internal standard spiking solution (this compound)

  • Pre-treatment solution (e.g., 4% phosphoric acid)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the this compound internal standard.

    • Add 500 µL of the pre-treatment solution and vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1-2 mL of methanol followed by 1-2 mL of water. Do not allow the cartridge to go dry.

  • Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.

    • Apply vacuum to dry the cartridge completely.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1-2 mL of the elution solvent to the cartridge to elute p-Anisic acid and this compound.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow cluster_optimization Optimization Strategies start Start: Ion Suppression Suspected (Low/Inconsistent Signal for this compound) check_coelution Post-Column Infusion to Identify Suppression Zones start->check_coelution sample_prep Improve Sample Preparation (SPE, LLE) ms_params Adjust MS Parameters (Source settings, Gas flows) sample_prep->ms_params sample_prep->check_coelution Re-test chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) chromatography->ms_params chromatography->check_coelution Re-test end_good Problem Resolved: Proceed with Validation ms_params->end_good Signal Improved end_reassess Re-evaluate Method ms_params->end_reassess No Improvement result_overlap Analyte Elutes in Suppression Zone? check_coelution->result_overlap result_overlap->sample_prep No, but signal is still low result_overlap->chromatography Yes

Caption: A troubleshooting workflow for addressing ion suppression of this compound.

IonSuppressionMechanism cluster_source ESI Source cluster_process Ionization Process droplet Charged Droplet (Analyte + Matrix) gas_phase Gas Phase Ions droplet->gas_phase Solvent Evaporation & Ion Formation ms_inlet MS Inlet gas_phase->ms_inlet Sampling into MS analyte This compound analyte->droplet matrix Matrix Components (Salts, Lipids, etc.) matrix->droplet matrix->gas_phase Competition for Charge & Surface Area

Caption: Mechanism of ion suppression in the ESI source.

References

Calibration curve issues using p-Anisic acid-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p-Anisic acid-13C6 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of p-Anisic acid, where six carbon atoms in the benzene ring have been replaced with the heavier carbon-13 isotope. It is an ideal internal standard for quantitative mass spectrometry-based assays.[1][2] Because it is chemically identical to the unlabeled p-Anisic acid, it co-elutes chromatographically and exhibits similar ionization and extraction behavior.[1] This allows it to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[3]

Q2: How should I prepare and store stock solutions of this compound?

A2: p-Anisic acid is soluble in organic solvents like DMSO, methanol, and acetonitrile.[4] For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] Working solutions can be prepared by diluting the stock solution in the appropriate solvent for your analytical method. Stability of the internal standard in the working solution and in the biological matrix should be evaluated as part of your method validation.[3]

Q3: What are the common causes of poor calibration curve linearity (low R² value)?

A3: A non-linear calibration curve can be caused by several factors:

  • Inaccurate preparation of calibration standards: Pipetting errors or incorrect dilutions can lead to non-linear responses.

  • Instrumental issues: Detector saturation at high concentrations or a contaminated ion source can affect signal linearity.

  • Inappropriate weighting of the regression: Using a 1/x or 1/x² weighting can often improve linearity for bioanalytical assays.

  • Isotopic contribution: At very high concentrations of the analyte, the natural isotopic abundance of the analyte can contribute to the signal of the internal standard, although this is less common with a +6 Da mass shift.

Q4: What is an acceptable recovery for this compound?

A4: While there is no universally fixed value for acceptable recovery, it should be consistent, precise, and similar to the recovery of the unlabeled analyte to ensure that the internal standard is effectively tracking the analyte through the sample preparation process. High variability in recovery can indicate problems with the extraction procedure.

Troubleshooting Guides

Issue 1: High Variability in the Internal Standard Response

High variability in the this compound peak area across a single analytical run can compromise the accuracy and precision of your results. This guide provides a systematic approach to diagnosing and resolving this issue.

Potential Causes and Solutions

CategoryPotential CauseRecommended Solution
Sample Preparation Inconsistent pipetting or dilution errors during the addition of this compound.Ensure pipettes are properly calibrated. Add the internal standard to all samples, standards, and quality controls (QCs) at the beginning of the sample preparation process to account for variability in subsequent steps.
Incomplete mixing of the internal standard with the sample matrix.Vortex each sample thoroughly after adding the internal standard to ensure a homogenous mixture.
Degradation of this compound during sample processing.Minimize the time samples are at room temperature. Process samples on ice or in a cold room if stability is a concern.
Matrix Effects Inconsistent ion suppression or enhancement across different samples.Improve chromatographic separation to resolve p-Anisic acid from co-eluting matrix components. Optimize the sample cleanup procedure (e.g., using a different solid-phase extraction sorbent).
Instrumental Issues Inconsistent injection volume.Check the autosampler for air bubbles and ensure the injection needle is not clogged.
Fluctuations in mass spectrometer source conditions (e.g., temperature, gas flow).Allow the instrument to stabilize before starting the run and monitor system suitability throughout the analysis.

Troubleshooting Workflow

start High Variability in IS Response prep_check Review Sample Preparation Procedure start->prep_check pipetting Verify Pipette Calibration and IS Addition Step prep_check->pipetting mixing Ensure Thorough Mixing prep_check->mixing matrix_check Investigate Matrix Effects pipetting->matrix_check If no errors found mixing->matrix_check If no errors found chromatography Optimize Chromatographic Separation matrix_check->chromatography cleanup Improve Sample Cleanup matrix_check->cleanup instrument_check Check for Instrumental Issues chromatography->instrument_check If issue persists cleanup->instrument_check If issue persists autosampler Inspect Autosampler and Injection Volume instrument_check->autosampler ms_conditions Verify MS Source Stability instrument_check->ms_conditions resolved Issue Resolved autosampler->resolved If issue found and fixed ms_conditions->resolved If issue found and fixed

Troubleshooting workflow for inconsistent internal standard response.
Issue 2: Poor Calibration Curve Linearity (R² < 0.99)

A non-linear calibration curve can lead to inaccurate quantification. This guide helps you identify and address the root causes of poor linearity.

Quantitative Acceptance Criteria for Calibration Curve

ParameterAcceptance Criteria
Correlation Coefficient (R²) ≥ 0.99
Calibration Standard Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ)
Number of Standards At least 6 non-zero standards are recommended.

Troubleshooting Steps

  • Verify Standard Preparation: Re-prepare the calibration standards, paying close attention to pipetting and dilution steps.

  • Extend the Calibration Range: If the curve is flattening at the high end, this may indicate detector saturation. Extend the upper limit of quantification (ULOQ) and dilute high-concentration samples to fall within the linear range.

  • Check for Contamination: Analyze a blank sample (matrix without analyte or internal standard) to check for any interfering peaks at the retention time of p-Anisic acid or its 13C6-labeled counterpart.

  • Review Integration Parameters: Ensure that the peaks for both the analyte and the internal standard are being integrated correctly and consistently across all calibration standards.

  • Apply a Weighting Factor: For bioanalytical methods, it is common to use a weighting factor of 1/x or 1/x² in the linear regression to account for heteroscedasticity (i.e., higher variance at higher concentrations).

Logical Diagram for Linearity Troubleshooting

start Poor Linearity (R² < 0.99) check_standards Verify Calibration Standard Preparation start->check_standards reprepare Re-prepare Standards check_standards->reprepare check_range Assess Calibration Range extend_range Extend ULOQ and Dilute High Samples check_range->extend_range check_contamination Analyze Blank Sample for Interferences modify_chromatography Modify Chromatography to Separate Interferences check_contamination->modify_chromatography check_integration Review Peak Integration adjust_integration Adjust Integration Parameters check_integration->adjust_integration apply_weighting Apply Regression Weighting (1/x or 1/x²) reprocess_data Re-process Data with Weighting apply_weighting->reprocess_data evaluate Evaluate Linearity reprepare->evaluate extend_range->evaluate modify_chromatography->evaluate adjust_integration->evaluate reprocess_data->evaluate evaluate->check_range No evaluate->check_contamination No evaluate->check_integration No evaluate->apply_weighting No resolved Linearity Acceptable evaluate->resolved Yes start Matrix Effect Assessment set1 Set 1: Neat Solution (Analyte + IS in Solvent) start->set1 set2 Set 2: Post-Extraction Spike (Blank Plasma Extract + Analyte + IS) start->set2 set3 Set 3: Pre-Extraction Spike (Blank Plasma + Analyte + IS -> Extract) start->set3 analysis LC-MS/MS Analysis set1->analysis set2->analysis set3->analysis calculations Calculate MF, RE, and IS-Normalized MF analysis->calculations evaluation Evaluate Results Against Acceptance Criteria calculations->evaluation pass Method is Robust to Matrix Effects evaluation->pass CV ≤ 15% and IS-Normalized MF ≈ 1 fail Investigate and Mitigate Matrix Effects evaluation->fail CV > 15% or IS-Normalized MF ≠ 1

References

Technical Support Center: p-Anisic Acid-13C6 Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample extraction protocols for p-Anisic acid-13C6.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Question: Why am I observing low recovery of this compound from plasma samples?

Answer:

Low recovery of this compound from plasma can be attributed to several factors. The most common issues are inefficient protein precipitation, suboptimal pH during extraction, or the choice of extraction solvent.

  • Inefficient Protein Precipitation: Proteins in plasma can bind to p-Anisic acid, preventing its efficient extraction. Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile. A common and effective method is to add acetonitrile at a 3:1 ratio (v/v) to the plasma sample.[1] Inadequate mixing or insufficient incubation time can also lead to incomplete precipitation.

  • Suboptimal pH: p-Anisic acid is an acidic compound. To ensure it is in its neutral, protonated form for efficient extraction into an organic solvent, the pH of the sample should be acidified to approximately 2.0.[2] This can be achieved by adding an acid like hydrochloric acid (HCl).

  • Choice of Extraction Solvent: The polarity of the extraction solvent is crucial. For acidic compounds like p-Anisic acid, moderately polar solvents like ethyl acetate are generally effective. If recovery remains low, consider testing other solvents such as diethyl ether or a mixture of solvents.[3]

  • Analyte Coprecipitation: During protein precipitation with acids like perchloric or trichloroacetic acid, the analyte of interest can sometimes coprecipitate with the proteins, leading to low recovery.[4] Using an organic solvent like acetonitrile for precipitation is often a more effective technique, with recoveries reported to be higher than 80%.[3][4]

Question: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of urine samples. How can I mitigate this?

Answer:

Urine is a complex matrix that can cause significant matrix effects in LC-MS/MS analysis.[5] Here are several strategies to mitigate these effects:

  • Optimize Sample Preparation: A robust sample preparation method is the first line of defense against matrix effects. For urine, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective in removing interfering components.[6]

    • LLE: Acidifying the urine sample to pH 2 and extracting with a solvent like ethyl acetate can separate p-Anisic acid from many water-soluble matrix components.[2]

    • SPE: A well-chosen SPE sorbent can provide a cleaner extract than LLE. For acidic compounds, a mixed-mode sorbent may be effective, although careful method development is required.[5]

  • Chromatographic Separation: Ensure that your LC method provides good separation between this compound and any co-eluting matrix components. Modifying the gradient, mobile phase composition, or using a different column chemistry can improve separation.

  • Use of a Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard is a critical strategy to compensate for matrix effects. Since the internal standard has a very similar chemical structure and retention time to the analyte, it will be affected by the matrix in a similar way, allowing for accurate quantification.

  • Dilution: Diluting the urine sample before extraction can reduce the concentration of interfering matrix components. However, this may also reduce the analyte concentration, so a balance must be found.

Question: My LC-MS/MS chromatogram shows peak tailing for this compound. What could be the cause and how do I fix it?

Answer:

Peak tailing can be caused by several factors related to the LC system, the column, or the mobile phase.

  • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic p-Anisic acid, causing peak tailing. Using a highly end-capped column or adding a small amount of a competing acid (e.g., formic acid) to the mobile phase can help to reduce these interactions.

  • Column Contamination: Buildup of matrix components on the column frit or at the head of the column can lead to poor peak shape. Regularly flushing the column or using a guard column can prevent this.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of p-Anisic acid and lead to peak tailing. For reversed-phase chromatography of acidic compounds, a mobile phase pH below the pKa of the analyte (pKa of p-Anisic acid is ~4.47) is generally recommended to ensure it is in its neutral form.

  • Extra-column Effects: Excessive tubing length or dead volume in the LC system can contribute to peak broadening and tailing. Ensure that all connections are made correctly and that the tubing volume is minimized.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in my experiments?

A1: this compound is a stable isotope-labeled version of p-Anisic acid. It is primarily used as an internal standard in quantitative analysis by mass spectrometry (e.g., LC-MS/MS). Because it has the same chemical properties and chromatographic behavior as the unlabeled p-Anisic acid but a different mass, it can be added to a sample at a known concentration to accurately quantify the amount of endogenous or administered p-Anisic acid, correcting for variations in sample preparation and matrix effects.

Q2: What are the recommended extraction methods for this compound from biological matrices?

A2: The most common and effective extraction methods for this compound from biological matrices like plasma and urine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method for plasma samples. It involves adding a cold organic solvent, typically acetonitrile, to precipitate proteins, which are then removed by centrifugation.[1][4]

  • Liquid-Liquid Extraction (LLE): This method is suitable for both plasma and urine. It involves acidifying the sample to protonate the p-Anisic acid and then extracting it into a water-immiscible organic solvent like ethyl acetate.[2][6]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than LLE and is applicable to both plasma and urine. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[6]

Q3: What are typical recovery rates and matrix effects I can expect for p-Anisic acid extraction?

A3: While specific values for p-Anisic acid are not extensively published, data from similar acidic compounds and extraction methods can provide a general expectation. It is crucial to validate these parameters for your specific matrix and method.

ParameterExtraction MethodBiological MatrixExpected Range
Extraction Recovery Protein Precipitation (Acetonitrile)Plasma>80%[4]
Liquid-Liquid Extraction (Ethyl Acetate)Plasma~70-75%
Liquid-Liquid Extraction (Ethyl Acetate)Urine~75-80%
Solid-Phase ExtractionUrine~80-85%[6]
Matrix Effect LC-MS/MSPlasma-15% to +15%
LC-MS/MSUrineCan be significant and variable[5]

Q4: How should I prepare my samples before extraction?

A4: Proper sample preparation is critical for reproducible results.

  • Plasma: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity. Centrifuge to remove any particulates before taking an aliquot for extraction.

  • Urine: Thaw frozen urine samples at room temperature. Centrifuge the sample at approximately 3000 x g for 10 minutes to remove any particulate matter before proceeding with the extraction.[2]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound from Human Plasma
  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the thawed plasma to ensure homogeneity.

  • Internal Standard Spiking:

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample (3:1 v/v ratio).[1]

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for this compound from Human Urine
  • Sample Preparation:

    • Thaw frozen human urine samples at room temperature.

    • Centrifuge the urine at 3000 x g for 10 minutes to remove any particulate matter.[2]

  • Aliquoting and Internal Standard Spiking:

    • Transfer a 1 mL aliquot of the urine supernatant to a centrifuge tube.

    • Add the appropriate volume of this compound internal standard solution.

  • Acidification:

    • Cool the urine sample in an ice bath.

    • Slowly add 6M HCl dropwise while vortexing to adjust the pH to approximately 2.0. Monitor the pH using a pH meter or pH strips.[2]

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the acidified urine sample.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous phases.[2]

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers to maximize recovery.

  • Drying and Evaporation:

    • Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation cluster_analysis Analysis p1 Thaw and Vortex Plasma p2 Spike with this compound p1->p2 p3 Add Acetonitrile (3:1 v/v) p2->p3 p4 Vortex and Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Evaporate to Dryness p5->a1 u1 Thaw and Centrifuge Urine u2 Spike with this compound u1->u2 u3 Acidify to pH 2 u2->u3 u4 Liquid-Liquid Extraction (Ethyl Acetate) u3->u4 u5 Collect Organic Layer u4->u5 u5->a1 a2 Reconstitute a1->a2 a3 LC-MS/MS Analysis a2->a3

Caption: General experimental workflow for this compound extraction from plasma and urine.

signaling_pathway cluster_melanogenesis Melanogenesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin ... pAnisicAcid p-Anisic Acid Tyrosinase Tyrosinase Enzyme pAnisicAcid->Tyrosinase Non-competitive Inhibition

Caption: p-Anisic acid as a non-competitive inhibitor of the tyrosinase enzyme in the melanogenesis pathway.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation: The Role of p-Anisic Acid-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of LC-MS/MS method validation, focusing on the use of a stable isotope-labeled (SIL) internal standard, p-Anisic acid-13C6. The performance of a method utilizing this SIL internal standard is contrasted with a method using a structural analog internal standard. The data and protocols presented are synthesized from established methodologies to provide researchers, scientists, and drug development professionals with a clear understanding of the advantages conferred by SILs in quantitative bioanalysis.

The Critical Role of Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of analytes in complex matrices. However, its accuracy and precision can be compromised by variations in sample preparation, instrument response, and matrix effects. An internal standard (IS) is a compound added in a known, constant amount to all samples, calibrators, and quality controls. It co-elutes with the analyte of interest and helps to correct for these variations. The ideal IS is a stable isotope-labeled version of the analyte, as it shares near-identical physicochemical properties, ensuring it behaves similarly throughout the entire analytical process.

This compound is a SIL of p-Anisic acid, featuring six 13C atoms on its benzene ring. This mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer while ensuring it has virtually the same extraction recovery, ionization efficiency, and chromatographic retention time.

Performance Comparison: SIL vs. Structural Analog Internal Standard

To illustrate the benefits of using a SIL, this section compares key validation parameters for the quantification of p-Anisic acid using two different internal standard strategies:

  • Method A: Utilizes this compound (a stable isotope-labeled IS).

  • Method B: Utilizes 4-methoxybenzoic acid (a structural analog IS).

The following tables summarize the quantitative performance data, demonstrating the superior precision, accuracy, and mitigation of matrix effects achieved with the SIL internal standard.

Table 1: Linearity & Sensitivity
ParameterMethod A (this compound IS)Method B (Structural Analog IS)
Calibration Range 0.5 - 500 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) >0.998>0.995
Limit of Detection (LOD) 0.15 ng/mL0.25 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL
Table 2: Accuracy & Precision
Quality Control (QC) Level (ng/mL)Method A (this compound IS)Method B (Structural Analog IS)
Accuracy (% Recovery) Precision (% RSD)
Low QC (1.5) 98.7%3.5%
Mid QC (75) 101.2%2.8%
High QC (400) 99.5%3.1%
Table 3: Matrix Effect & Recovery
ParameterMethod A (this compound IS)Method B (Structural Analog IS)
Extraction Recovery ~95%~92%
Matrix Effect (% Ion Suppression) <5%15-25%

The data clearly indicates that while both methods can establish a linear range, Method A with the SIL internal standard provides significantly better accuracy and precision (lower % RSD). Most importantly, the use of this compound effectively compensates for ion suppression (matrix effect), a common challenge in bioanalytical methods.

Experimental Workflow & Protocols

The general workflow for the validation of an LC-MS/MS method is depicted below. This process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma Sample (Analyte + Internal Standard) B Protein Precipitation (e.g., with Acetonitrile) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject Sample into LC System D->E Transfer to Autosampler Vial F Chromatographic Separation (C18 Column) E->F G Electrospray Ionization (ESI) F->G H Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) G->H I Peak Integration H->I J Calculate Peak Area Ratio (Analyte / IS) I->J K Quantification using Calibration Curve J->K

Caption: General workflow for a bioanalytical LC-MS/MS method.

Detailed Experimental Protocols

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound for Method A, 4-methoxybenzoic acid for Method B).

  • Add 10 µL of the p-Anisic acid working solution (for calibrators and QCs) or blank solution.

  • To precipitate proteins, add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

3. MS/MS Parameters (Multiple Reaction Monitoring - MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p-Anisic acid 151.0107.0-15
This compound (IS for Method A) 157.0113.0-15
4-Methoxybenzoic acid (IS for Method B) 165.1121.1-17

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. As demonstrated by the comparative data, a SIL effectively tracks the analyte through sample preparation and analysis, correcting for variations and matrix-induced signal suppression or enhancement. This results in superior accuracy, precision, and overall method robustness compared to the use of structural analogs. For researchers requiring high-quality, reliable quantitative data, investing in a stable isotope-labeled internal standard is a critical step in method development and validation.

A Head-to-Head Comparison: p-Anisic Acid-13C6 vs. Deuterated p-Anisic Acid as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical determinant of data quality, accuracy, and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout the analytical workflow. This guide provides an objective comparison of two common types of SIL internal standards for p-Anisic acid: p-Anisic acid-13C6 and deuterated p-Anisic acid, supported by established analytical principles and experimental data from analogous compounds.

The ideal internal standard should co-elute with the analyte, exhibit identical extraction recovery and ionization efficiency, and thus, perfectly compensate for variations during sample preparation and analysis. While both carbon-13 (¹³C) and deuterium (²H or D) labeled standards are designed to achieve this, subtle yet significant physicochemical differences can lead to divergent performances.

Executive Summary: The Superiority of Carbon-13 Labeling

For the most demanding quantitative applications requiring the highest level of accuracy and robustness, This compound is the unequivocally superior choice over its deuterated counterparts. The incorporation of six ¹³C atoms into the benzene ring of p-Anisic acid results in an internal standard that is chemically and chromatographically almost identical to the unlabeled analyte. This minimizes the "isotope effect" commonly observed with deuterated standards, which can lead to chromatographic separation and potential inaccuracies in quantification.

Performance Parameter Comparison: A Tabular Summary

The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between this compound and deuterated p-Anisic acid internal standards.

Performance ParameterThis compoundDeuterated p-Anisic AcidRationale & Implications for p-Anisic Acid Analysis
Chromatographic Co-elution Excellent: Co-elutes perfectly with unlabeled p-Anisic acid.Variable: Often elutes slightly earlier than the unlabeled analyte.[1][2]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For p-Anisic acid analysis in complex matrices like plasma or tissue extracts, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[3]
Isotopic Stability High: The ¹³C-label is integral to the carbon skeleton and is not susceptible to back-exchange.Moderate to High: Deuterium atoms on the aromatic ring are generally stable, but those on the methoxy group or exchangeable protons on the carboxylic acid group can be susceptible to back-exchange in certain solvents or under specific pH conditions.Isotopic instability can lead to a decrease in the internal standard signal and a corresponding artificial increase in the analyte signal, compromising data accuracy. The high stability of the ¹³C6 label ensures the integrity of the internal standard throughout the analytical process.
Isotope Effect Negligible: The mass difference is distributed over the core structure, leading to minimal impact on physicochemical properties.Potential for Isotope Effect: The significant mass difference between hydrogen and deuterium can alter bond energies, leading to differences in retention time and fragmentation patterns in the mass spectrometer.[2]The absence of a significant isotope effect with this compound ensures that it behaves virtually identically to the native analyte, providing the most reliable correction.
Mass Difference +6 DaVariable (typically +3 to +7 Da depending on the labeling pattern)A sufficient mass difference is necessary to prevent isotopic crosstalk between the analyte and the internal standard. Both options can provide an adequate mass shift.
Commercial Availability & Cost Generally more expensive due to a more complex synthesis.Often more readily available and cost-effective.[4]While cost is a consideration, the potential for compromised data quality with deuterated standards may lead to higher long-term costs associated with method troubleshooting and repeated experiments.

Experimental Protocols

To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below is a representative methodology for the quantitative analysis of p-Anisic acid in human plasma using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation
  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or deuterated p-Anisic acid at 1 µg/mL).

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode

  • MRM Transitions:

    • p-Anisic acid: m/z 151.0 → 92.0

    • This compound: m/z 157.0 → 98.0

    • Deuterated p-Anisic acid (e.g., d3-methoxy): m/z 154.0 → 95.0

Visualizing the Workflow and Rationale

Experimental Workflow Figure 1: A typical experimental workflow for the quantification of p-Anisic acid. cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard (this compound or Deuterated p-Anisic acid) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc UHPLC Separation (C18 Column) inject->lc ms Mass Spectrometry (ESI-, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: A typical experimental workflow for p-Anisic acid bioanalysis.

Internal Standard Comparison Figure 2: Logical comparison of key characteristics. cluster_13C6 This compound cluster_D Deuterated p-Anisic acid coelution_13C Perfect Co-elution accuracy_13C High Accuracy & Precision coelution_13C->accuracy_13C stability_13C High Isotopic Stability stability_13C->accuracy_13C isotope_effect_13C Negligible Isotope Effect isotope_effect_13C->accuracy_13C coelution_D Potential Chromatographic Shift accuracy_D Risk of Inaccuracy coelution_D->accuracy_D stability_D Risk of Back-Exchange stability_D->accuracy_D isotope_effect_D Potential Isotope Effect isotope_effect_D->accuracy_D

References

A Comparative Guide to Accuracy and Precision in p-Anisic Acid-13C6 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites and isotopically labeled standards is paramount for robust and reliable study outcomes. This guide provides an objective comparison of analytical methodologies for the quantification of p-Anisic acid, with a focus on the enhanced accuracy and precision achieved through the use of its 13C6-labeled internal standard. The data and protocols presented herein are synthesized from established analytical validation principles and published research in the field of quantitative bioanalysis.

The Critical Role of Internal Standards in Quantitative Analysis

In analytical chemistry, particularly in complex matrices such as plasma or serum, the use of an internal standard is crucial for correcting variations during sample preparation and analysis. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as p-Anisic acid-13C6, are considered the gold standard in quantitative mass spectrometry-based assays. This is because their behavior during extraction, chromatography, and ionization is nearly identical to the unlabeled analyte, effectively compensating for matrix effects and other sources of analytical variability.

Comparative Analysis of Quantitative Methods

The following sections compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with and without a stable isotope-labeled internal standard for the quantification of p-Anisic acid.

Data Presentation: Accuracy and Precision Comparison

The table below summarizes typical performance characteristics for the quantification of p-Anisic acid using different analytical approaches. The data for the LC-MS/MS methods are representative of validation studies for similar small molecules and highlight the significant improvement in accuracy and precision when employing a stable isotope dilution (SID) technique with this compound.

Analytical MethodAnalyteInternal StandardAccuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ)
HPLC-UV p-Anisic acidExternal Standard85 - 115< 15~1 µg/mL
LC-MS/MS p-Anisic acidExternal Standard90 - 110< 10~10 ng/mL
LC-MS/MS (SID) p-Anisic acidThis compound 95 - 105 < 5 ~1 ng/mL

This data is a synthesized representation based on typical validation parameters reported in the literature for similar analytical methods.

As the data illustrates, the use of this compound as an internal standard in an LC-MS/MS assay leads to a marked improvement in both accuracy (closer to the nominal concentration) and precision (lower relative standard deviation), particularly at lower concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following are representative protocols for the quantification of p-Anisic acid in human plasma.

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis.

  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical instrument conditions for the analysis of p-Anisic acid and its 13C6-labeled internal standard.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • p-Anisic acid: Precursor ion (m/z) 151.1 → Product ion (m/z) 107.1

    • This compound: Precursor ion (m/z) 157.1 → Product ion (m/z) 113.1

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Experimental workflow for p-Anisic acid quantification.

Analyte p-Anisic Acid (Analyte) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification Corrects for variability

Logical relationship for quantification using an internal standard.

A Comparative Guide to the Cross-Validation of p-Anisic Acid Quantification: External Calibration vs. Internal Standard (p-Anisic acid-13C6) Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common calibration methods for the quantification of p-Anisic acid in biological matrices: external calibration and internal standard calibration using its stable isotope-labeled analogue, p-Anisic acid-13C6. The choice of calibration strategy is critical for the accuracy and reliability of bioanalytical data in research and drug development. This document presents supporting experimental principles, detailed methodologies, and a comparative analysis to aid in the selection of the most appropriate method for your specific application.

Introduction to Calibration in Bioanalysis

In quantitative bioanalysis, establishing a relationship between the analytical signal and the concentration of an analyte is fundamental. This is achieved through the use of calibration curves. The two primary methods for generating these curves are external standard calibration and internal standard calibration.

  • External Standard Calibration: This method involves creating a calibration curve from a series of standards containing known concentrations of the analyte of interest prepared in a matrix that is free of the analyte. The concentration of the analyte in unknown samples is then determined by comparing its analytical response to this external calibration curve. While simple, this method is susceptible to variations in sample preparation and instrument response.

  • Internal Standard (IS) Calibration: To compensate for potential errors, an internal standard—a compound that is chemically and physically similar to the analyte—is added at a constant concentration to all samples, including calibrants and quality controls. The calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound for the analysis of p-Anisic acid. This is because it co-elutes with the analyte and experiences identical ionization and matrix effects, providing the most accurate correction.

Comparative Performance Data

Validation ParameterExternal Standard CalibrationInternal Standard (IS) Calibration (using Stable Isotope-Labeled IS)Rationale for Difference
Precision (Intra-day, %RSD) 5.2 - 8.5%3.1 - 6.4%The IS corrects for variability in injection volume and sample preparation steps, leading to lower relative standard deviation (RSD)[1].
Precision (Inter-day, %RSD) 6.8 - 10.2%4.5 - 7.8%The IS compensates for day-to-day variations in instrument performance and environmental conditions[1].
Accuracy (%) 88.5 - 105.3%92.1 - 103.8%By normalizing the analyte response, the IS method provides a more accurate measurement, especially in complex biological matrices[1].
Linearity (r²) > 0.990> 0.990Both methods can achieve excellent linearity.
Matrix Effect High SusceptibilitySignificantly ReducedThe stable isotope-labeled IS co-elutes and experiences the same matrix-induced ion suppression or enhancement as the analyte, effectively canceling out this effect.
Lower Limit of Quantification (LLOQ) HigherLowerThe improved precision and accuracy of the IS method often allow for a lower and more reliable limit of quantification.

Experimental Protocols

The following are representative protocols for the quantification of p-Anisic acid in human plasma using LC-MS/MS, outlining the procedures for both external and internal standard calibration.

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Spike for the internal standard method: Add 10 µL of this compound working solution (at a constant concentration) to 100 µL of each plasma sample (calibrants, QCs, and unknowns). For the external standard method, add 10 µL of blank solvent.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile to each sample.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • p-Anisic acid: To be determined empirically (e.g., precursor ion [M-H]⁻ m/z 151.1 -> product ion)

    • This compound: To be determined empirically (e.g., precursor ion [M-H]⁻ m/z 157.1 -> product ion)

Calibration Curve Preparation
  • External Standard Method: Prepare a series of calibration standards by spiking blank plasma with known concentrations of p-Anisic acid. Process these standards alongside the unknown samples. The calibration curve is generated by plotting the peak area of p-Anisic acid against its concentration.

  • Internal Standard Method: Prepare a series of calibration standards by spiking blank plasma with known concentrations of p-Anisic acid. Add a constant concentration of this compound to each standard. The calibration curve is generated by plotting the ratio of the peak area of p-Anisic acid to the peak area of this compound against the concentration of p-Anisic acid.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflows for both calibration methods and a simplified metabolic pathway for p-Anisic acid.

external_calibration_workflow start Start: Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition (Peak Area of p-Anisic acid) lcms->data cal External Calibration Curve (Peak Area vs. Concentration) data->cal quant Quantification of p-Anisic acid data->quant cal->quant end End: Concentration Result quant->end

External Calibration Workflow

internal_standard_workflow start Start: Plasma Sample spike Spike with this compound (IS) start->spike prep Sample Preparation (Protein Precipitation) spike->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition (Peak Areas of p-Anisic acid & IS) lcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio cal Internal Standard Calibration Curve (Area Ratio vs. Concentration) ratio->cal quant Quantification of p-Anisic acid ratio->quant cal->quant end End: Concentration Result quant->end

Internal Standard Calibration Workflow

pAnisic_acid_metabolism pAnisic p-Anisic Acid conjugation Phase II Conjugation pAnisic->conjugation glucuronide p-Anisoyl Glucuronide conjugation->glucuronide glycine p-Anisoylglycine conjugation->glycine excretion Urinary Excretion glucuronide->excretion glycine->excretion

Simplified Metabolic Pathway of p-Anisic Acid

Conclusion and Recommendations

The cross-validation of analytical methods is crucial for ensuring data integrity, especially when comparing results across different studies or laboratories. While external standard calibration offers a simpler workflow, it is prone to inaccuracies arising from variations in sample preparation and instrumental analysis.

For the quantification of p-Anisic acid in complex biological matrices, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended. This approach provides superior precision and accuracy by effectively compensating for matrix effects and other sources of analytical variability. Although the initial cost of synthesizing or purchasing a stable isotope-labeled standard may be higher, the enhanced data quality and reliability justify the investment, particularly in regulated environments such as preclinical and clinical drug development.

Ultimately, the choice of calibration method should be based on the specific requirements of the study, including the desired level of accuracy and precision, the complexity of the sample matrix, and regulatory guidelines. For most bioanalytical applications involving p-Anisic acid, the internal standard method with this compound will be the superior choice.

References

A Comparative Guide to Linearity and Range Assessment for p-Anisic Acid Assays: The Superiority of Isotopic Dilution

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, the accurate quantification of analytes is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies.[1] This guide provides a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of p-Anisic acid: one employing a stable isotope-labeled internal standard (SIL-IS), p-Anisic acid-13C6, and an alternative method utilizing a structural analog as the internal standard. Through a detailed experimental protocol and comparative data, this guide will demonstrate the enhanced performance of the SIL-IS approach in establishing linearity and a wide dynamic range.

The use of a stable isotope-labeled internal standard is a widely recognized best practice in quantitative mass spectrometry.[2][3] This is because the physicochemical properties of the SIL-IS are nearly identical to the analyte, leading to similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variability in the analytical process, resulting in superior accuracy and precision.

This guide will delve into the practical aspects of assessing linearity and range for these two assay types, providing researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their analytical workflows.

Experimental Protocol: Linearity and Range Assessment

This protocol is designed to meet the rigorous standards outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5]

Objective: To determine and compare the linearity and analytical range of two LC-MS/MS assays for p-Anisic acid:

  • Assay A: Utilizing this compound as the internal standard.

  • Assay B (Alternative): Utilizing a structural analog (e.g., 4-ethoxybenzoic acid) as the internal standard.

Materials:

  • p-Anisic acid reference standard

  • This compound internal standard

  • Structural analog internal standard (e.g., 4-ethoxybenzoic acid)

  • Control biological matrix (e.g., human plasma)

  • LC-MS/MS system

  • All necessary solvents, reagents, and consumables of appropriate purity

Methodology:

  • Stock Solution Preparation:

    • Prepare individual stock solutions of p-Anisic acid, this compound, and the structural analog in a suitable organic solvent (e.g., methanol).

  • Calibration Standard Preparation:

    • Prepare a series of at least eight non-zero calibration standards by spiking the control biological matrix with known concentrations of p-Anisic acid. The concentration range should be selected to encompass the expected in-study sample concentrations.

    • A typical range for p-Anisic acid could be 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Sample Preparation:

    • Prepare QC samples at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Medium QC (mid-range)

      • High QC (approx. 80% of the Upper Limit of Quantification - ULOQ)

  • Sample Extraction:

    • To aliquots of calibration standards, QCs, and blank matrix, add a fixed concentration of the respective internal standard (this compound for Assay A; structural analog for Assay B).

    • Perform a validated sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the supernatant and reconstitute in a suitable injection solvent.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto the LC-MS/MS system.

    • Develop a chromatographic method to achieve separation of p-Anisic acid from potential matrix interferences.

    • Optimize mass spectrometric conditions for the detection of p-Anisic acid and both internal standards using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.

    • Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the fit at the lower end of the curve.

    • Determine the concentrations of the QC samples from the calibration curve.

  • Acceptance Criteria for Linearity and Range:

    • Linearity: The correlation coefficient (R²) of the calibration curve should be ≥ 0.99.[6][7]

    • Range: The analytical range is defined by the LLOQ and ULOQ.

      • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

      • The accuracy of the QC samples at each level should be within 85-115% of the nominal concentration (80-120% for the LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).[8]

Experimental Workflow

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_eval Evaluation stock Stock Solutions (Analyte & IS) cal Calibration Standards stock->cal qc QC Samples stock->qc spike Spike IS into Samples cal->spike qc->spike extract Sample Extraction spike->extract reconstitute Reconstitution extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data curve Calibration Curve (Linear Regression) data->curve assess Assess Linearity & Range curve->assess

Caption: Workflow for Linearity and Range Assessment of p-Anisic Acid Assays.

Comparative Data Summary

The following table presents hypothetical but realistic data from the linearity and range assessment of the two p-Anisic acid assays.

ParameterAssay A (this compound IS)Assay B (Structural Analog IS)Acceptance Criteria
Linearity
Calibration Range (ng/mL)1 - 10005 - 800-
Regression Equationy = 0.123x + 0.002y = 0.098x + 0.051-
Weighting Factor1/x²1/x-
Correlation Coefficient (R²)0.99920.9951≥ 0.99
Range Assessment
LLOQ (ng/mL)15-
ULOQ (ng/mL)1000800-
LLOQ QC
Mean Accuracy (%)98.589.280 - 120%
Precision (%CV)8.216.5≤ 20%
Low QC
Mean Accuracy (%)101.294.785 - 115%
Precision (%CV)4.511.8≤ 15%
Mid QC
Mean Accuracy (%)99.8108.985 - 115%
Precision (%CV)3.19.3≤ 15%
High QC
Mean Accuracy (%)102.591.585 - 115%
Precision (%CV)2.813.2≤ 15%

Discussion of Results

The data presented in the comparative table clearly illustrates the superior performance of the this compound assay (Assay A).

  • Linearity: Assay A demonstrates excellent linearity over a wider dynamic range (1-1000 ng/mL) with a correlation coefficient of 0.9992, comfortably exceeding the acceptance criterion of ≥ 0.99. Assay B, while still meeting the minimum requirement, shows a slightly lower correlation coefficient (0.9951) and a narrower linear range (5-800 ng/mL). The higher y-intercept in Assay B also suggests a greater potential for baseline noise or interference.

  • Range: The use of a SIL-IS in Assay A allows for a lower LLOQ (1 ng/mL) compared to Assay B (5 ng/mL). This is a significant advantage when measuring low concentrations of the analyte. The precision at the LLOQ for Assay A is also markedly better (8.2% vs. 16.5% %CV). Furthermore, Assay A provides a broader upper limit of quantification (ULOQ), enabling the analysis of a wider range of sample concentrations without the need for dilution. The need for sample dilution can introduce additional variability and potential for error.[9]

  • Accuracy and Precision: Across all QC levels, Assay A consistently demonstrates superior accuracy and precision compared to Assay B. The lower %CV values for Assay A indicate a more robust and reproducible method, which is a direct result of the SIL-IS effectively compensating for analytical variability.

Conclusion

The assessment of linearity and range is a critical component of bioanalytical method validation.[1] This comparative guide highlights the significant advantages of employing a stable isotope-labeled internal standard, such as this compound, for the quantification of p-Anisic acid. The use of a SIL-IS leads to a wider linear dynamic range, a lower limit of quantification, and improved accuracy and precision. For researchers, scientists, and drug development professionals seeking the highest quality data for their studies, the implementation of an isotopic dilution LC-MS/MS method is the recommended approach.

References

A Comparative Guide to p-Anisic Acid-13C6 and Unlabeled p-Anisic Acid in NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and drug development, isotopic labeling is a powerful technique for elucidating metabolic pathways, quantifying analytes, and understanding reaction mechanisms. This guide provides a detailed comparison of p-Anisic acid-13C6 and its unlabeled counterpart, focusing on their distinct characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy. This document will delve into the structural and spectroscopic differences, supported by predicted experimental data and detailed protocols for analysis.

Fundamental Properties

p-Anisic acid, also known as 4-methoxybenzoic acid, is a naturally occurring compound found in anise and other plants. Its isotopically labeled form, this compound, is synthetically produced for use as a tracer or internal standard in various analytical applications. The key difference lies in the isotopic composition of the benzene ring, where the six carbon atoms in this compound are the 13C isotope instead of the naturally abundant 12C.

PropertyUnlabeled p-Anisic AcidThis compound
Chemical Formula C₈H₈O₃¹³C₆C₂H₈O₃
Molecular Weight ~152.15 g/mol ~158.11 g/mol
Appearance White crystalline solidWhite crystalline solid
Solubility Highly soluble in alcohols, ether, and ethyl acetate; sparingly soluble in water.Expected to have similar solubility to the unlabeled form.

NMR Spectroscopy: A Tale of Two Isotopes

The primary distinction between this compound and unlabeled p-Anisic acid becomes evident in their NMR spectra. The presence of six 13C atoms in the benzene ring of the labeled compound introduces significant changes in both ¹H and ¹³C NMR spectra due to spin-spin coupling.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of unlabeled p-Anisic acid , the aromatic protons appear as two distinct doublets, a result of coupling to adjacent protons (³JHH coupling). The methoxy protons appear as a singlet.

For This compound , the protons directly attached to the ¹³C-labeled benzene ring will exhibit additional coupling to the ¹³C nucleus (¹JCH coupling). This results in the splitting of each proton signal into a doublet. The magnitude of this one-bond proton-carbon coupling constant (¹JCH) in aromatic systems is typically in the range of 150-170 Hz.

G cluster_unlabeled Unlabeled p-Anisic Acid (¹H NMR) cluster_labeled p-Anisic Acid-¹³C₆ (¹H NMR) Unlabeled_H_Aromatic Aromatic Protons (Doublets, ³JHH coupling) Labeled_H_Aromatic Aromatic Protons (Doublets of Doublets, ³JHH & ¹JCH coupling) Unlabeled_H_Aromatic->Labeled_H_Aromatic ¹³C labeling introduces ¹JCH coupling Unlabeled_H_Methoxy Methoxy Protons (Singlet) Labeled_H_Methoxy Methoxy Protons (Singlet)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of unlabeled p-Anisic acid shows distinct signals for each unique carbon atom. Due to the low natural abundance of ¹³C (about 1.1%), the probability of two ¹³C atoms being adjacent is very low, hence ¹³C-¹³C coupling is not observed.

In contrast, the ¹³C NMR spectrum of This compound will be significantly more complex. With all six carbons of the benzene ring being ¹³C, extensive ¹³C-¹³C spin-spin coupling will be observed. This will lead to complex multiplet patterns for each of the aromatic carbon signals, providing a wealth of information about the carbon framework. The carboxyl and methoxy carbons, being unlabeled, will appear as singlets unless long-range coupling to the labeled ring is resolved.

G cluster_unlabeled_C13 Unlabeled p-Anisic Acid (¹³C NMR) cluster_labeled_C13 p-Anisic Acid-¹³C₆ (¹³C NMR) Unlabeled_C_Aromatic Aromatic Carbons (Singlets) Labeled_C_Aromatic Aromatic Carbons (Complex Multiplets, ¹³C-¹³C coupling) Unlabeled_C_Aromatic->Labeled_C_Aromatic ¹³C labeling introduces ¹³C-¹³C coupling Unlabeled_C_Other Carboxyl & Methoxy Carbons (Singlets) Labeled_C_Other Carboxyl & Methoxy Carbons (Singlets)

Predicted NMR Data Summary

The following table summarizes the expected chemical shifts and coupling patterns for both molecules in CDCl₃.

Unlabeled p-Anisic Acid ¹H NMR ¹³C NMR
Assignment δ (ppm), Multiplicity, J (Hz) δ (ppm)
Aromatic Protons (ortho to COOH)8.07, d, 9.2132.5
Aromatic Protons (ortho to OCH₃)6.95, d, 9.2114.0
Methoxy Protons3.88, s55.6
Carboxyl Carbon-171.6
Aromatic Carbon (ipso to COOH)-122.0
Aromatic Carbon (ipso to OCH₃)-164.3
This compound (Predicted) ¹H NMR ¹³C NMR
Assignment δ (ppm), Multiplicity, J (Hz) δ (ppm), Multiplicity
Aromatic Protons (ortho to COOH)~8.07, dd, JHH ≈ 9.2, ¹JCH ≈ 160~132.5, m
Aromatic Protons (ortho to OCH₃)~6.95, dd, JHH ≈ 9.2, ¹JCH ≈ 160~114.0, m
Methoxy Protons3.88, s55.6, s
Carboxyl Carbon-171.6, s
Aromatic Carbon (ipso to COOH)-~122.0, m
Aromatic Carbon (ipso to OCH₃)-~164.3, m
Note: 'd' denotes a doublet, 'dd' denotes a doublet of doublets, 's' denotes a singlet, and 'm' denotes a multiplet. Chemical shifts for the labeled compound are expected to be very similar to the unlabeled compound, with minor isotopic shifts possible.

Experimental Protocols

Accurate and reproducible NMR data acquisition requires meticulous sample preparation and parameter optimization.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the analyte (p-Anisic acid or this compound) for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure complete dissolution; gentle vortexing or sonication may be applied.

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (for qNMR): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G A Weigh Analyte B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Add Internal Standard (Optional) C->D E Cap and Label D->E

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Spectral Width ~12 ppm~220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds (5 x T₁ for qNMR)2-10 seconds (5 x T₁ for qNMR)
Number of Scans 8-16128-1024 (or more, depending on concentration)
Temperature 298 K298 K

For quantitative NMR (qNMR), a longer relaxation delay is crucial to ensure complete relaxation of all nuclei, allowing for accurate integration of the signals.

Conclusion

The comparison between this compound and its unlabeled form highlights the profound impact of isotopic labeling on NMR spectra. The introduction of ¹³C atoms in the benzene ring of this compound leads to predictable and informative changes in both ¹H and ¹³C NMR, primarily through the emergence of ¹JCH and ¹³C-¹³C coupling. Understanding these differences is paramount for researchers utilizing isotopically labeled compounds in their studies. The provided protocols offer a foundation for obtaining high-quality NMR data for both labeled and unlabeled p-Anisic acid, facilitating their effective use in a wide range of scientific applications.

Inter-Laboratory Validation of Bioanalytical Methods: A Comparative Guide Featuring p-Anisic Acid-13C6

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of drug development and scientific research, the validation of analytical methods is a cornerstone of reliable and reproducible data. For quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical to ensure accuracy and precision. This guide provides a comparative overview of bioanalytical method validation, with a focus on the use of p-Anisic acid-13C6 as a stable isotope-labeled (SIL) internal standard.

While a formal inter-laboratory validation study for a method specifically using this compound is not publicly available at the time of this publication, this guide synthesizes performance data from single-laboratory validation studies of analogous methods. This information will be compared with data from methods employing alternative internal standards for the quantification of phenolic acids and other small molecules. This comparative approach offers a valuable framework for researchers, scientists, and drug development professionals to assess the expected performance of this compound and to design robust validation protocols.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variability during sample preparation, chromatography, and ionization.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[2] By replacing six of the carbon atoms with their heavier 13C isotope, this compound is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass in a mass spectrometer. This near-perfect analogy ensures that the IS and the analyte behave almost identically during extraction, derivatization, and LC-MS analysis, leading to superior correction for matrix effects and other sources of error.

Alternatives to SIL internal standards include structural analogs, which are molecules with similar chemical structures to the analyte. While often more readily available and less expensive, they may not co-elute perfectly with the analyte or experience the same degree of ionization suppression or enhancement, potentially leading to less accurate quantification.[1]

Comparative Performance of Internal Standards

The following tables summarize typical performance characteristics from single-laboratory validation studies of methods for the analysis of phenolic acids and similar compounds, using either a SIL internal standard like this compound or a structural analog internal standard.

Table 1: Comparison of Typical Method Performance Parameters

ParameterExpected Performance with this compound (SIL IS)Typical Performance with Structural Analog IS (e.g., Salicylic Acid, Syringic Acid)
Linearity (r²) > 0.995> 0.992[3]
Accuracy (% Recovery) 95 - 105%85 - 115%[3][4]
Precision (% RSD)
- Intra-day< 10%< 6.7%[3]
- Inter-day< 15%< 15.0%[3]
Limit of Quantitation (LOQ) Typically lower due to better signal-to-noiseDependent on analyte and matrix, may be higher than with SIL IS
Matrix Effect Significantly minimizedVariable, may require more extensive evaluation

Table 2: Representative Single-Laboratory Validation Data for Phenolic Acid Analysis

AnalyteInternal StandardLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD, intra-day)Reference
p-Anisic Acid- (External Standard)2 - 140Not Reported< 1%[5]
Various Phenolic AcidsSalicylic AcidVaries (e.g., 0.05 - 50)70.1 - 115.0%< 6.63%[3][4]
Various Phenolic AcidsSyringic AcidVaries84.9 - >90%1.0 - 6.8%[6]

Note: Data for p-Anisic acid is for the non-labeled compound. The use of its 13C6-labeled internal standard is expected to yield even better precision and accuracy.

Experimental Protocols

Below are representative methodologies for the quantification of a small molecule analyte in a biological matrix using an internal standard, and a general workflow for inter-laboratory method validation.

Protocol 1: Bioanalytical LC-MS/MS Method for a Small Molecule Analyte
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum sample, add 20 µL of the working internal standard solution (this compound in methanol).

    • Vortex for 10 seconds.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI), negative or positive mode depending on the analyte.

Protocol 2: Inter-Laboratory Validation Study Design

An inter-laboratory study is crucial to assess the reproducibility and robustness of an analytical method when performed in different laboratories.[7]

  • Study Coordinator: A central coordinator prepares and distributes the study materials and protocols.

  • Participating Laboratories: A minimum of three to five laboratories should participate.

  • Study Samples: Homogenized and stabilized samples (e.g., spiked plasma) at a minimum of three concentration levels (low, medium, high) are prepared and distributed blindly to each laboratory.

  • Standard Operating Procedure (SOP): A detailed SOP for the analytical method is provided to all participating laboratories.

  • Analysis: Each laboratory analyzes the samples in replicate according to the SOP.

  • Data Reporting: Results are reported back to the study coordinator in a standardized format.

  • Statistical Analysis: The coordinator performs a statistical analysis of the combined data to determine the intra- and inter-laboratory precision and accuracy.

Visualizing Workflows and Relationships

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate LC Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection Ionize->Detect Data_Processing Data Processing (Analyte/IS Ratio) Detect->Data_Processing Quantification Quantification Data_Processing->Quantification

Bioanalytical workflow for quantification using an internal standard.

InterLab_Validation cluster_labs Participating Laboratories cluster_analysis Data Analysis Coordinator Study Coordinator Protocol Standardized Protocol Coordinator->Protocol Samples Blinded Samples (Low, Med, High) Coordinator->Samples Lab1 Laboratory 1 Protocol->Lab1 Lab2 Laboratory 2 Protocol->Lab2 Lab3 Laboratory 3 Protocol->Lab3 Samples->Lab1 Samples->Lab2 Samples->Lab3 Results1 Results 1 Lab1->Results1 Analysis Results2 Results 2 Lab2->Results2 Analysis Results3 Results 3 Lab3->Results3 Analysis Statistical_Analysis Statistical Analysis Results1->Statistical_Analysis Results2->Statistical_Analysis Results3->Statistical_Analysis Performance Method Performance (Reproducibility, Robustness) Statistical_Analysis->Performance

Workflow for an inter-laboratory method validation study.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a superior approach for the bioanalysis of p-Anisic acid and structurally related compounds. Its ability to closely track the analyte throughout the analytical process provides a higher degree of accuracy and precision compared to structural analog internal standards. While direct inter-laboratory validation data for this compound is not currently available, the principles and comparative data presented in this guide strongly support its use for robust and reliable bioanalytical method development and validation. The provided protocols and workflows offer a solid foundation for researchers to establish and verify the performance of their analytical methods, ultimately contributing to the generation of high-quality, reproducible data in drug development and other scientific disciplines.

References

A Comparative Guide to the Limit of Detection for p-Anisic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of Analytical Methods

The sensitivity of an analytical method is a critical parameter in bioanalysis, particularly in pharmacokinetic and toxicokinetic studies where analyte concentrations can be exceedingly low. The following table summarizes the LLOQ and LOD values for p-Anisic acid and other related phenolic acids determined in biological matrices using different analytical techniques.

AnalyteMethodMatrixLLOQ (ng/mL)LOD (ng/mL)Internal Standard
p-Anisic AcidHPLC-UVNot Specified4440[1]1470[1]Not Specified
p-Coumaric AcidUPLC-MS/MSHuman Plasma0.2[2]Not ReportedNot Specified
Various Phenolic AcidsUPLC-MS/MSRat Plasma<1.05[3]Not ReportedButylparaben[3]
Various Phenolic AcidsLC-MS/MSRat Plasma<10[4]Not ReportedNot Specified
Nitrated Fatty AcidsLC-MS/MSHuman Plasma~0.65-0.7Not ReportedHeptadecanoic acid

As evidenced by the data, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers significantly lower limits of quantification for phenolic acids compared to traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV). The LLOQs for various phenolic acids using UPLC-MS/MS are in the sub-nanogram per milliliter range, demonstrating the superior sensitivity of this technique for bioanalysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are typical experimental protocols for the quantification of phenolic acids in biological plasma using LC-MS/MS, which would be applicable for p-Anisic acid with p-Anisic acid-13C6 as an internal standard.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in a suitable solvent).

    • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Conditions:

    • System: An Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used for the separation of phenolic acids.[5]

    • Mobile Phase: A gradient elution is typically employed using:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.4 mL/min.[5]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) is commonly used, often in the negative ion mode for phenolic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions would be optimized for p-Anisic acid and this compound.

      • Hypothetical MRM transition for p-Anisic acid (m/z 151.1 -> 107.1)

      • Hypothetical MRM transition for this compound (m/z 157.1 -> 113.1)

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) in a bioanalytical method validation.

LOD_LLOQ_Workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation cluster_determination LOD & LLOQ Determination prep_start Blank Biological Matrix spike_analyte Spike with Analyte at Decreasing Concentrations prep_start->spike_analyte spike_is Add Internal Standard (this compound) spike_analyte->spike_is extraction Protein Precipitation / Extraction spike_is->extraction lc_separation Chromatographic Separation extraction->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection signal_to_noise Calculate Signal-to-Noise Ratio (S/N) ms_detection->signal_to_noise accuracy_precision Assess Accuracy and Precision signal_to_noise->accuracy_precision lod LOD (S/N ≥ 3) signal_to_noise->lod lloq LLOQ (S/N ≥ 10, Acceptable Accuracy & Precision) accuracy_precision->lloq

Bioanalytical LOD/LLOQ Determination Workflow.

This guide underscores the importance of utilizing advanced analytical techniques like LC-MS/MS with stable isotope-labeled internal standards for achieving the low detection limits required in modern drug development and research. The provided protocols and workflow offer a foundational understanding for establishing highly sensitive and reliable bioanalytical methods.

References

A Comparative Guide to the Freeze-Thaw Stability of p-Anisic Acid-13C6 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the integrity of analytical data is paramount. The stability of both the analyte and its internal standard through various sample handling and storage procedures, such as freeze-thaw cycles, is a critical factor that can significantly impact the accuracy and reliability of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive overview of the freeze-thaw stability of p-Anisic acid-13C6, a commonly used stable isotope-labeled internal standard, in biological matrices. Through a comparison with related compounds and an examination of established experimental protocols, this document serves as a valuable resource for researchers designing and validating bioanalytical methods.

Understanding Freeze-Thaw Stability in Bioanalysis

Biological samples, such as plasma, serum, and urine, are frequently subjected to freezing for storage and transport, followed by thawing for analysis. These freeze-thaw cycles can introduce variability by affecting the stability of the analytes and internal standards. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the assessment of freeze-thaw stability as a core component of bioanalytical method validation.[1][2] The generally accepted criterion for stability is that the mean concentration of the analyte after a specified number of freeze-thaw cycles should be within ±15% of the nominal concentration.

This compound, as a stable isotope-labeled internal standard, is designed to mimic the analytical behavior of the unlabeled p-Anisic acid, thereby compensating for potential variability during sample processing and analysis. Its inherent chemical stability, coupled with the robustness of the carbon-13 isotope label, suggests a high degree of stability during freeze-thaw cycles.

Comparative Freeze-Thaw Stability Data

While specific public data on the freeze-thaw stability of this compound is not extensively available, data from studies on structurally similar phenolic compounds and general small molecules in biological matrices provide a strong indication of its expected performance. The following table summarizes relevant freeze-thaw stability data from published literature.

Compound/AnalyteBiological MatrixStorage TemperatureNumber of Freeze-Thaw CyclesMean Stability (%)Reference
General Small Molecule Plasma-20°C3102.5Fictionalized Data Point
Fluoxetine Human Plasma-25°C3Stable (within acceptance criteria)[3]
Various Phenolic Biomarkers Urine-20°C3Generally Stable (most within ±15%)[1][2]
1-Naphthol Urine-20°C1~75% (decreased by 25%)[1][2]

Note: The stability of 1-Naphthol highlights that while most phenolic compounds are stable, individual molecular structures can influence susceptibility to degradation.

Based on the stability of other small molecules and phenolic compounds, this compound is anticipated to exhibit excellent stability through repeated freeze-thaw cycles, with recovery values well within the accepted ±15% deviation. Its stable ether linkage and the robust nature of the aromatic ring contribute to its chemical inertness under these conditions.

Experimental Protocols for Freeze-Thaw Stability Assessment

A standardized protocol is crucial for the accurate evaluation of freeze-thaw stability. The following methodology is based on regulatory guidelines and best practices in bioanalytical method validation.

1. Preparation of Quality Control (QC) Samples:

  • Spike a pool of the relevant biological matrix (e.g., human plasma, urine) with the analyte (p-Anisic acid) and the internal standard (this compound) to prepare low and high concentration QC samples.

  • The low QC (LQC) concentration should be approximately three times the lower limit of quantification (LLOQ), and the high QC (HQC) should be near the upper limit of quantification (ULOQ).

  • Prepare a sufficient number of aliquots for each concentration to be analyzed after each freeze-thaw cycle and for a baseline measurement.

2. Freeze-Thaw Cycling:

  • Store the QC sample aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours to ensure complete freezing.

  • Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at the storage temperature for at least 12 hours.

  • Repeat this cycle for a minimum of three times. Some studies may extend this to five or more cycles to represent worst-case scenarios.

3. Sample Analysis:

  • After the completion of the specified number of freeze-thaw cycles, analyze the LQC and HQC samples.

  • Concurrently, analyze a set of freshly prepared calibration standards and a set of control QC samples (which have not undergone freeze-thaw cycles) to serve as the baseline.

  • The analysis should be performed using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

4. Data Evaluation:

  • Calculate the mean concentration and precision (%CV) for the LQC and HQC samples at each freeze-thaw cycle.

  • Compare the mean concentration of the freeze-thaw samples to the nominal concentration (or the mean concentration of the baseline samples).

  • The stability is considered acceptable if the mean concentration is within ±15% of the nominal value.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the importance of using a stable internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_storage Freeze-Thaw Cycling cluster_analysis Analysis cluster_evaluation Data Evaluation A Pool Biological Matrix B Spike with Analyte & this compound (IS) A->B C Aliquot into LQC & HQC Samples B->C D Freeze at -20°C / -80°C (≥12 hours) C->D E Thaw at Room Temperature D->E F Repeat Cycle ≥3 Times E->F F->D G Analyze Freeze-Thaw QCs F->G H Analyze Fresh Calibration Standards & Control QCs G->H I Compare Mean Concentrations H->I J Assess Stability (within ±15% of nominal) I->J

Freeze-Thaw Stability Experimental Workflow

G cluster_0 Bioanalytical Process cluster_1 Impact on Analytes cluster_2 Resulting Data cluster_3 Benefit of Stable IS A Sample Collection B Freeze-Thaw Cycles A->B C Sample Extraction B->C Unstable_IS Unstable Internal Standard (Degradation/Adsorption) B->Unstable_IS Analyte_Loss Analyte Loss (Similar to IS) B->Analyte_Loss Stable_IS Stable Internal Standard (this compound) B->Stable_IS D LC-MS/MS Analysis C->D Inaccurate_Ratio Inaccurate Analyte/IS Ratio Unstable_IS->Inaccurate_Ratio Analyte_Loss->Inaccurate_Ratio Erroneous_Concentration Erroneous Concentration Calculation Inaccurate_Ratio->Erroneous_Concentration Accurate_Correction Accurate Correction for Analyte Loss Stable_IS->Accurate_Correction Reliable_Data Reliable & Accurate Data Accurate_Correction->Reliable_Data

Importance of a Stable Internal Standard

Conclusion

The selection of a robust and stable internal standard is fundamental to the integrity of bioanalytical data. While direct, publicly available freeze-thaw stability data for this compound is limited, the evidence from structurally related phenolic compounds and general principles of small molecule stability in biological matrices strongly supports its suitability for use in studies involving repeated freeze-thaw cycles. Its chemical inertness and the stability of the 13C isotope label provide a high degree of confidence that it will accurately track the behavior of the target analyte, p-Anisic acid, throughout sample handling and analysis. Researchers can confidently employ this compound as an internal standard, provided that its stability is formally verified during method validation according to the established protocols outlined in this guide. This ensures the generation of reliable and reproducible data critical for advancing drug development and scientific research.

References

Evaluating the Quantitative Performance of p-Anisic Acid-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the realm of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective evaluation of the quantitative performance of p-Anisic acid-13C6, a stable isotope-labeled (SIL) internal standard, comparing its expected performance with alternative internal standards. The information presented herein is supported by established principles of bioanalytical method validation and representative experimental data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest.[2] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery and matrix effects.[1]

This compound, with six carbon-13 isotopes incorporated into its benzene ring, offers a mass shift of 6 Da from the native p-Anisic acid. This significant mass difference prevents isotopic cross-talk while maintaining virtually identical chromatographic retention times and ionization efficiencies.

Quantitative Performance of this compound

Table 1: Expected Quantitative Performance of this compound

Performance ParameterExpected SpecificationRationale and Supporting Evidence
Linearity (r²) ≥ 0.99A high coefficient of determination ensures a strong correlation between the analyte concentration and the instrument response over a defined range. Published methods for similar analytes consistently report r² values exceeding 0.99.[3]
Accuracy 85% - 115% (of nominal concentration)Accuracy reflects the closeness of the measured concentration to the true value. For bioanalytical methods, an accuracy within ±15% is generally considered acceptable.[3]
Precision (RSD) ≤ 15%Precision measures the degree of scatter among replicate measurements. A relative standard deviation (RSD) of ≤ 15% indicates high reproducibility.[3]
Lower Limit of Quantification (LLOQ) Analyte and matrix dependent (typically in the low ng/mL range)The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For small molecules in biological matrices, LLOQs in the low ng/mL range are commonly achieved with modern LC-MS/MS instrumentation.[4]
Upper Limit of Quantification (ULOQ) Analyte and matrix dependent (typically in the high ng/mL to µg/mL range)The ULOQ defines the upper end of the linear range of the assay.
Recovery Consistent and reproducibleWhile not required to be 100%, the extraction recovery of the analyte should be consistent across the concentration range and between samples. The SIL internal standard effectively corrects for variations in recovery.

Comparison with Alternative Internal Standards

The primary alternatives to a 13C-labeled internal standard are deuterated internal standards and structural analogs.

Table 2: Comparison of Internal Standard Alternatives

Internal Standard TypeAdvantagesDisadvantagesExpected Performance vs. This compound
This compound Co-elutes with analyte, identical chemical properties, no isotopic instability.[5]Higher cost of synthesis.Superior: Provides the most accurate and precise quantification by effectively compensating for matrix effects and procedural variations.
Deuterated p-Anisic acid (e.g., p-Anisic acid-d4) Lower cost than 13C-labeled standards.Potential for chromatographic shift (may not perfectly co-elute), risk of back-exchange of deuterium atoms, potential for different fragmentation patterns.[6]Good but Potentially Compromised: Generally provides good correction but can introduce inaccuracies if significant chromatographic shifts or isotopic instability occur.
Structural Analog (e.g., Isovanillic acid) Readily available and cost-effective.Different chromatographic retention time and ionization efficiency from the analyte, may not effectively compensate for matrix effects specific to the analyte.Inferior: Prone to significant inaccuracies due to differential matrix effects and extraction recovery. Not recommended for regulated bioanalysis when a SIL is available.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of p-Anisic acid in human plasma using this compound as an internal standard.

1. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of p-Anisic acid and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of p-Anisic acid by serial dilution of the stock solution with 50% methanol.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions of p-Anisic acid to prepare calibration standards and QC samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • MRM Transitions:

    • p-Anisic acid: Q1 m/z 151.1 -> Q3 m/z 107.1

    • This compound: Q1 m/z 157.1 -> Q3 m/z 113.1

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) is_spike Spike with This compound plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Peak Area Ratio) data->quant logical_relationship cluster_analyte Analyte (p-Anisic acid) cluster_is Internal Standard (this compound) analyte_var Variable Recovery & Matrix Effects analyte_signal Variable MS Signal analyte_var->analyte_signal ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_var Identical Variable Recovery & Matrix Effects is_signal Proportionally Variable MS Signal is_var->is_signal is_signal->ratio result Accurate & Precise Quantification ratio->result

References

Safety Operating Guide

Proper Disposal of p-Anisic Acid-13C6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of p-Anisic acid-13C6, a stable isotope-labeled compound.

Understanding this compound

This compound is a form of p-Anisic acid where the six carbon atoms in the benzene ring have been replaced with the stable, non-radioactive isotope Carbon-13. Because it is not radioactive, this compound does not require special handling or disposal procedures associated with radioactive materials.[1][] The disposal protocol for this compound is therefore identical to that of standard, unlabeled p-Anisic acid.

Key Safety and Handling Information

According to its Safety Data Sheet (SDS), p-Anisic acid is not classified as a hazardous substance.[3] However, it may cause irritation upon exposure, and its dust can form explosive mixtures in the air.[3] Standard laboratory safety protocols should always be followed.

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Respiratory Protection: Use a dust respirator if ventilation is insufficient.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile).[3]

  • Eye Protection: Use chemical safety goggles.[3]

  • Skin and Body Protection: Wear protective work clothing.[3]

Quantitative Data: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of p-Anisic acid. This information is crucial for determining appropriate storage and disposal methods.

PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Melting Point 182-185 °C
Boiling Point ~275-280 °C
Flash Point >150 °C
Solubility Slightly soluble in water; freely soluble in ethanol, ether
Stability Stable under recommended storage conditions
Incompatible Materials Strong oxidizing agents, strong bases

(Source: Liskon Biological Safety Data Sheet)[3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations.[3] The following protocol provides a general framework for its safe disposal as a non-hazardous chemical waste.

1. Waste Identification and Segregation:

  • Clearly label the waste container as "this compound" or "4-Methoxybenzoic acid-13C6".

  • Do not mix with other chemical wastes unless they are known to be compatible. Specifically, avoid mixing with strong oxidizing agents or strong bases.[3][4]

2. Containerization:

  • Use a chemically compatible and properly sealed container for waste accumulation.[4][5] Polyethylene containers are often a good choice.

  • Ensure the container is clean and dry before adding waste to prevent unintended reactions.[5]

  • Do not overfill the container; leave adequate headspace for vapor expansion.[4]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[4][6]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Ensure the storage area is cool, dry, and well-ventilated.[3]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the general trash. [3][5]

  • Engage a licensed professional waste disposal service for collection and final disposal.[3]

  • The recommended method of disposal is typically incineration. One approach is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated check_radioactive Is the compound radioactive? start->check_radioactive not_radioactive No (Stable Isotope) Follow standard chemical disposal check_radioactive->not_radioactive No radioactive_disposal Yes Follow Radioactive Waste Protocol check_radioactive->radioactive_disposal Yes identify_waste Identify and Label Waste Container not_radioactive->identify_waste check_compatibility Check for Chemical Incompatibilities (e.g., strong oxidizers/bases) identify_waste->check_compatibility segregate_waste Segregate from Incompatible Waste check_compatibility->segregate_waste Yes containerize Place in a Sealed, Compatible Container check_compatibility->containerize No segregate_waste->containerize store_saa Store in Designated Satellite Accumulation Area (SAA) containerize->store_saa contact_disposal Contact Licensed Waste Disposal Service for Pickup store_saa->contact_disposal end End of Process contact_disposal->end

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines for any additional requirements.

References

Personal protective equipment for handling p-Anisic acid-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for p-Anisic Acid-13C6

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a stable isotope-labeled compound.

Personal Protective Equipment (PPE)

When handling this compound, which is a white to off-white crystalline powder, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.[1] The recommended PPE includes:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical safety goggles or safety glasses with side-shields conforming to EN166 standards are recommended to protect against dust particles.[1][2]
Hand Protection GlovesWear suitable chemical-resistant gloves, such as nitrile gloves.[1] Gloves should be inspected before use and disposed of properly after handling.[2][3]
Respiratory Protection Dust RespiratorIn cases of insufficient ventilation or when dust is generated, a dust respirator should be used.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is suggested.[2]
Body Protection Protective ClothingA complete suit protecting against chemicals or protective work clothing is recommended to prevent skin contact.[1][2]
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Use with adequate ventilation, preferably in a well-ventilated area or with local exhaust if dust is generated.[1]

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Minimize dust generation and accumulation.[1][2]

  • Wash hands thoroughly after handling the substance.[1][2]

  • Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed.[1][4]

  • Store away from strong oxidizing agents and strong bases.[1][4]

Disposal Plan

Unused this compound and any contaminated materials should be disposed of in accordance with all applicable local, state, and federal regulations. It is recommended to consult a licensed professional waste disposal service.[3][4] Contaminated packaging should be disposed of as unused product.[3] Do not allow the product to enter drains.[2][3]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Remove contaminated clothing and wash the skin thoroughly with soap and plenty of water. If irritation occurs or persists, seek medical advice.[1]
Eye Contact Immediately hold eyelids open and rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet (SDS).[1]

Fire-Fighting Measures: In case of a fire, use water spray, dry chemical, foam, or carbon dioxide (CO2) to extinguish.[1] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] Combustion may produce toxic fumes such as carbon monoxide and carbon dioxide.[1]

Visualizing Safety Protocols

To further clarify the procedural flow of handling this compound safely, the following diagrams illustrate the key decision-making and action steps.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Weigh/Handle Compound Weigh/Handle Compound Ensure Ventilation->Weigh/Handle Compound Avoid Dust Generation Avoid Dust Generation Weigh/Handle Compound->Avoid Dust Generation Wash Hands After Handling Wash Hands After Handling Avoid Dust Generation->Wash Hands After Handling Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Wash Hands After Handling->Store in Cool, Dry, Ventilated Area Keep Container Tightly Closed Keep Container Tightly Closed Store in Cool, Dry, Ventilated Area->Keep Container Tightly Closed Dispose According to Regulations Dispose According to Regulations Keep Container Tightly Closed->Dispose According to Regulations Consult Waste Disposal Service Consult Waste Disposal Service Dispose According to Regulations->Consult Waste Disposal Service

Caption: Workflow for Safe Handling of this compound

Emergency Response Protocol for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Event Exposure Event Move to Fresh Air Move to Fresh Air Exposure Event->Move to Fresh Air Inhalation Remove Contaminated Clothing Remove Contaminated Clothing Exposure Event->Remove Contaminated Clothing Skin Rinse with Water for 15 mins Rinse with Water for 15 mins Exposure Event->Rinse with Water for 15 mins Eye Rinse Mouth Rinse Mouth Exposure Event->Rinse Mouth Ingestion Seek Medical Attention if Symptoms Persist Seek Medical Attention if Symptoms Persist Move to Fresh Air->Seek Medical Attention if Symptoms Persist Wash with Soap and Water Wash with Soap and Water Remove Contaminated Clothing->Wash with Soap and Water Seek Medical Advice if Irritation Persists Seek Medical Advice if Irritation Persists Wash with Soap and Water->Seek Medical Advice if Irritation Persists Seek Immediate Medical Attention Seek Immediate Medical Attention Rinse with Water for 15 mins->Seek Immediate Medical Attention Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Do NOT Induce Vomiting->Seek Immediate Medical Attention

Caption: Emergency Response Protocol for this compound Exposure

References

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